molecular formula C8H5NO3S B1315685 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid CAS No. 99615-68-6

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B1315685
CAS No.: 99615-68-6
M. Wt: 195.2 g/mol
InChI Key: USZSGINUZRHINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSGINUZRHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556123
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99615-68-6
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and a thorough characterization profile based on available data.

Compound Overview

This compound, also known as 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a benzothiazole derivative featuring both a hydroxyl (in its tautomeric oxo form) and a carboxylic acid functional group. These functionalities impart specific chemical properties and potential biological activities to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅NO₃S[1]
Molecular Weight 195.20 g/mol [1]
Melting Point >300 °C
Appearance Off-white to pale yellow solid (Predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound. The first route involves the construction of the benzothiazole ring from a substituted aniline precursor. The second route starts with a pre-formed 2-aminobenzothiazole derivative.

Synthetic Route 1: Cyclization of a Substituted Aniline

This approach involves the synthesis of a substituted aminophenol followed by a cyclization reaction to form the benzothiazole ring.

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Final Product Formation A 4-Amino-3-hydroxybenzoic acid B Reaction with a thiocarbonyl source A->B e.g., KSCN, CS2 C 2-Thio-1,3-benzothiazole-6-carboxylic acid (Intermediate) B->C D Oxidation/Hydrolysis C->D E This compound D->E

Caption: Synthetic workflow for Route 1.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 2-Thio-1,3-benzothiazole-6-carboxylic acid.

    • To a solution of 4-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), an equimolar amount of a thiocarbonyl source, such as potassium thiocyanate or carbon disulfide, is added.

    • The reaction mixture is heated under reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.

  • Step 2: Oxidation to this compound.

    • The intermediate from Step 1 is suspended in an aqueous solution of a suitable oxidizing agent (e.g., hydrogen peroxide) or subjected to hydrolysis under acidic or basic conditions.

    • The mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC).

    • The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford pure this compound.

Synthetic Route 2: Conversion of 2-Aminobenzothiazole-6-carboxylic acid

This route begins with the readily available 2-aminobenzothiazole-6-carboxylic acid, which is then converted to the desired 2-hydroxy derivative.

G cluster_0 Starting Material cluster_1 Conversion of Amino Group cluster_2 Final Product A 2-Aminobenzothiazole-6-carboxylic acid B Diazotization or Alkaline Hydrolysis A->B C Intermediate B->C D Hydrolysis/Cyclization C->D E This compound D->E

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Based on literature for similar compounds):

  • Method A: Alkaline Hydrolysis

    • A mixture of 2-aminobenzothiazole-6-carboxylic acid and a solid alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in an alkali-resistant solvent (e.g., a high-boiling glycol) is heated at a high temperature (e.g., 160-165 °C) for several hours.[2]

    • The reaction mixture is then cooled, and the resulting salt of the ortho-mercapto-N-phenylurea intermediate is precipitated.[2]

    • The intermediate is then treated with an aqueous acid (e.g., hydrochloric acid) and heated (e.g., 80-90 °C) to facilitate cyclization to the final product.[2]

    • After cooling, the precipitated this compound is collected by filtration, washed with water, and dried.[2]

  • Method B: Diazotization and Hydrolysis

    • 2-Aminobenzothiazole-6-carboxylic acid is dissolved in an aqueous mineral acid (e.g., sulfuric acid).

    • The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • The diazonium salt solution is then added to a boiling aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected analytical data.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ 196.01
[M-H]⁻ 194.00
Molecular Ion [M]⁺ 195.00
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500 O-H (Carboxylic Acid)Very broad band due to hydrogen bonding
~3000 N-H (Amide tautomer)Broad, in the same region as O-H
~1700-1680 C=O (Carboxylic Acid)Strong absorption
~1650 C=O (Amide tautomer)Strong absorption
~1600, 1470 C=C (Aromatic)Medium to strong absorptions
~1300 C-O (Carboxylic Acid)Medium absorption
~1250 C-NMedium absorption
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 broad singletCOOH
~11.5 broad singletNH (tautomer)
~8.2 doubletH-4
~7.9 doublet of doubletsH-5
~7.5 doubletH-7

Table 5: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167 COOH
~160 C=O (C-2)
~150 C-7a
~135 C-3a
~128 C-6
~125 C-5
~122 C-4
~115 C-7

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

G cluster_0 Synthesis cluster_1 Characterization start Select Starting Materials (e.g., 4-Amino-3-hydroxybenzoic acid or 2-Aminobenzothiazole-6-carboxylic acid) synthesis Perform Chemical Synthesis (Cyclization or Conversion) start->synthesis purification Purify Crude Product (Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms Submit for Analysis ir IR Spectroscopy (Identify Functional Groups) ms->ir nmr NMR Spectroscopy (¹H and ¹³C) (Elucidate Structure) ir->nmr final_product Pure 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid nmr->final_product

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. While detailed experimental data for this specific molecule is limited in the public domain, the provided protocols and predicted characterization data, based on established chemical principles and analysis of related compounds, offer a solid foundation for researchers and scientists working with this and similar benzothiazole derivatives. Further experimental validation of the proposed synthetic routes and spectroscopic data is encouraged.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound with the molecular formula C₈H₅NO₃S, is a molecule of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, fused from a benzene and a thiazole ring, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid functional groups, imparts specific stereochemical and electronic properties that are crucial for its biological activity and application in materials. This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of this compound, drawing upon available data for the parent molecule and closely related structures.

Molecular Structure

The core of this compound is the bicyclic benzothiazole system. A hydroxyl group is substituted at the 2-position of the thiazole ring, and a carboxylic acid group is attached to the 6-position of the benzene ring. The IUPAC name for this compound is 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid, indicating that it exists in a tautomeric equilibrium with its keto form.

The benzothiazole ring system is known to be planar, a consequence of the aromaticity of the fused rings. This planarity is a key determinant of the molecule's overall shape and its ability to participate in intermolecular interactions such as π-π stacking.

Conformational Analysis

The conformation of this compound is largely dictated by the orientation of the carboxylic acid group relative to the planar benzothiazole ring. Due to the potential for extended conjugation, the most stable conformation is expected to be one where the carboxylic acid group is coplanar with the aromatic ring system. This planarity would facilitate electron delocalization across the molecule.

Intramolecular and intermolecular hydrogen bonding play a significant role in stabilizing the conformation. The hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the nitrogen atom of the thiazole ring. In the solid state, intermolecular hydrogen bonds involving both the hydroxyl and carboxylic acid groups, as well as π-π stacking interactions between the planar benzothiazole rings, are anticipated to be the dominant forces governing the crystal packing.

Data Presentation

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C-S (thiazole)~ 1.75
C-N (thiazole)~ 1.38
C=N (thiazole)~ 1.31
C-C (benzene)~ 1.39 - 1.41
C-C (fusion)~ 1.40
C2-O (hydroxyl)~ 1.35
C6-C (carboxyl)~ 1.49
C=O (carboxyl)~ 1.22
C-O (carboxyl)~ 1.34
**Bond Angles (°) **
C-S-C (thiazole)~ 90
S-C-N (thiazole)~ 115
C-N-C (thiazole)~ 110
Angles in Benzene Ring~ 120
C5-C6-C (carboxyl)~ 120
O=C-O (carboxyl)~ 123
Dihedral Angles (°)
Benzothiazole Ring~ 0 (planar)
C5-C6-C-O (carboxyl)~ 0 or 180 (coplanar)

Note: These values are estimations based on related structures and computational models and should be confirmed by experimental data for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a substituted aminothiophenol. A general experimental protocol is outlined below:

Step 1: Synthesis of 2-amino-5-carboxythiophenol

This intermediate can be prepared from 4-aminobenzoic acid through a multi-step synthesis involving chlorosulfonation followed by reduction.

Step 2: Cyclization to form the benzothiazole ring

The 2-amino-5-carboxythiophenol is then reacted with a suitable reagent to form the thiazole ring and introduce the hydroxyl group at the 2-position. A common method involves reaction with urea or a related compound under heating.

Detailed Protocol:

  • A mixture of 2-amino-5-carboxythiophenol and urea (in a 1:1.5 molar ratio) is heated at 180-200 °C for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and treated with an aqueous solution of sodium hydroxide to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Structural Characterization

X-ray Crystallography:

  • Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent.

  • A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • The collected data is processed to determine the unit cell parameters and the space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.

Mandatory Visualization

Caption: 2D representation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization Start Start Reactants 2-amino-5-carboxythiophenol + Urea Start->Reactants Heating Heat at 180-200°C Reactants->Heating Dissolution Dissolve in aq. NaOH Heating->Dissolution Filtration1 Filter impurities Dissolution->Filtration1 Precipitation Acidify with HCl Filtration1->Precipitation Filtration2 Collect precipitate Precipitation->Filtration2 Purification Recrystallize Filtration2->Purification Product This compound Purification->Product XRay X-ray Crystallography Product->XRay NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR Data Structural & Spectroscopic Data XRay->Data NMR->Data FTIR->Data

Caption: Workflow for synthesis and characterization.

biological activity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activity of 1,4-Benzothiazine Derivatives

Disclaimer: This technical guide addresses the biological activities of the broader class of 1,4-benzothiazine derivatives due to a lack of specific published research on 2-Hydroxy-1,4-benzothiazine-6-carboxylic acid derivatives at the time of this writing. The information presented herein is based on available scientific literature for structurally related compounds and is intended for researchers, scientists, and drug development professionals.

The 1,4-benzothiazine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties.[1][2][3][4][5][6] This versatile framework, formed by the fusion of a benzene ring with a thiazine ring, serves as a cornerstone for the development of novel therapeutic agents.[1][3] Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][3][5][6]

Anticancer Activity

1,4-Benzothiazine derivatives have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves halting the development, proliferation, and vasculature of cancer cells.[1][7][8]

A series of 2,3-disubstituted-1,4-benzothiazines were synthesized and evaluated for their efficacy against lung cancer.[7][8] Among the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (designated as 3c) was identified as a particularly potent agent against the A-549 lung cancer cell line.[7][8] This compound was found to effectively downregulate various pro-inflammatory genes, such as IL1-α, IL1-β, IL6, vimentin, COX-2, IL8, and TNF-α in vitro.[7][8] Further studies using colony formation unit assays and wound healing assays confirmed the ability of this molecule to suppress the proliferation and migration of lung cancer cells.[7]

Another study reported on benzamide-based benzothiazole derivatives, with the difluorobenzamide-containing compound showing significant anti-proliferative activity against MCF-7 and HepG2 cell lines.[9] Additionally, certain benzothiazole derivatives have exhibited good anticancer activities against the A549 lung carcinoma cell line, with IC50 values in the microgram per milliliter range.[9]

Table 1: Anticancer Activity of Benzothiazine and Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][7]thiazine-2-carboxylate (3c)A-549 (Lung)Cell ViabilityMost active in series[7][8]
Diflourobenzamide containing benzothiazoleMCF-7 (Breast)% Inhibition64 ± 2 µM[9]
Diflourobenzamide containing benzothiazoleHepG2 (Liver)% Inhibition64 ± 6 µM[9]
Benzothiazole Derivative 61A549 (Lung)IC5010.67 ± 2.02 µg/mL[9]
Benzothiazole Derivative 62A549 (Lung)IC509.0 ± 1.0 µg/mL[9]
Antimicrobial Activity

The 1,4-benzothiazine core is also a key feature in the development of new antimicrobial agents.[3] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10][11][12]

A study focused on 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues revealed significant antimicrobial activity.[10] Notably, the synthetic intermediates, chloro-substituted-2-amino-5-fluorobenzenethiols, exhibited the highest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values between 2 and 8 µg/mL against Gram-positive bacteria and fungi.[10]

Another series of 4H-1,4-benzothiazines synthesized from 2-Amino-3,5,6-trichlorobenzenethiol and β-diketones/β-ketoesters also demonstrated excellent antimicrobial results.[11] These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with MIC values ranging from 41 to 158 µg/mL.[11]

Table 2: Antimicrobial Activity of 1,4-Benzothiazine Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates)Gram-positive bacteria2 - 8[10]
Chloro-substituted-2-amino-5-fluorobenzenethiols (Intermediates)Fungi panel2 - 8[10]
Substituted 4H-1,4-benzothiazinesEscherichia coli (MTCC 2939)58 - 158[11]
Substituted 4H-1,4-benzothiazinesBacillus subtilis (MTCC 441)41 - 124[11]
Substituted 4H-1,4-benzothiazinesStreptomyces griseus (MTCC 1998)85 - 128[11]
Substituted 4H-1,4-benzothiazinesAspergillus niger (MTCC 281)59 - 78[11]
Substituted 4H-1,4-benzothiazinesRhizopus stolonifer (MTCC 2591)85 - 118[11]
Other Biological Activities

Beyond anticancer and antimicrobial effects, 1,4-benzothiazine derivatives are known for a variety of other biological activities, including anti-inflammatory, analgesic, and diuretic properties.[6] Research into N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides, which are structurally related to the topic of this guide, has shown that substitutions on the anilide moiety can significantly impact their analgesic activity and renal function effects.

Experimental Protocols

General Synthesis of 2,3-disubstituted-1,4-benzothiazines

A facile and green approach for synthesizing 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls.[7][8] This method utilizes a catalytic amount of ceric ammonium nitrate. The synthesized molecules are then characterized by spectral analysis.[7][8]

Anticancer Activity Evaluation
  • Cell Viability Assay (MTT Assay): The anti-proliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as A-549 for lung cancer, are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

  • Colony Formation Unit Assay: This assay assesses the long-term proliferative potential of cancer cells after treatment. Cells are seeded at a low density in culture dishes and treated with the test compounds. After a period of incubation to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Wound Healing Assay: This assay is used to evaluate the effect of compounds on cell migration. A "wound" or scratch is made in a confluent monolayer of cancer cells. The cells are then treated with the test compound, and the closure of the wound is monitored and photographed at different time points. The rate of wound closure is compared between treated and untreated cells.

Antimicrobial Activity Screening
  • Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a specific volume of the test compound solution is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11] A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Visualizations

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Aminothiophenol, 1,3-Dicarbonyls) reaction Chemical Reaction (e.g., Oxidative Cycloaddition) start->reaction purification Purification & Isolation reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->screening Synthesized Derivatives dose_response Dose-Response Studies (IC50, MIC Determination) screening->dose_response mechanistic Mechanistic Studies (e.g., Gene Expression, Enzyme Inhibition) dose_response->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar sar->start Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of 1,4-benzothiazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

SAR core 1,4-Benzothiazine Core The fundamental scaffold responsible for general biological activity. substituents Substituents at R1, R2, etc. Fine-tune potency and selectivity Impact pharmacokinetic properties (ADME) core->substituents is modified by activity Biological Activity Anticancer Antimicrobial Enzyme Inhibition substituents->activity determines

Caption: Logical diagram illustrating the structure-activity relationship (SAR) concept for 1,4-benzothiazine derivatives.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Abstract: This technical guide provides an in-depth spectroscopic analysis of this compound (Molecular Formula: C₈H₅NO₃S, Molecular Weight: 195.20 g/mol ).[1][2] The document details expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate the identification and characterization of this compound for applications in research and drug development. A critical aspect of this molecule's analysis is its existence in tautomeric forms, primarily the 2-hydroxy-benzothiazole and the 2(3H)-benzothiazolone structures, which significantly influences its spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of the compound and provides insight into its structural stability and fragmentation patterns. The molecular ion peak is expected at an m/z of 195, corresponding to the compound's molecular weight.[1]

Data Presentation: Expected Mass Fragments
m/z (Mass-to-Charge Ratio)Proposed FragmentDescription of Neutral Loss
195[C₈H₅NO₃S]⁺Molecular Ion (M⁺)
178[C₈H₄NO₂S]⁺Loss of OH radical from COOH
151[C₇H₅NOS]⁺Loss of CO₂ (Decarboxylation)
150[C₇H₄NOS]⁺Loss of COOH radical
122[C₇H₄NS]⁺Subsequent loss of CO from the [M-COOH]⁺ fragment
Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is initiated by the loss of the carboxylic acid group, which is a common fragmentation pathway for aromatic carboxylic acids.[1][3]

G parent Parent Ion [C₈H₅NO₃S]⁺ m/z = 195 frag1 Fragment [C₇H₅NOS]⁺ m/z = 151 parent->frag1 - CO₂ frag2 Fragment [C₇H₄NOS]⁺ m/z = 150 parent->frag2 - •COOH frag3 Fragment [C₇H₄NS]⁺ m/z = 122 frag2->frag3 - CO

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS).

  • Analysis Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire the full scan mass spectrum. For further structural elucidation, perform tandem MS (MS/MS) on the parent ion (m/z 195) to observe daughter ions and confirm fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorptions for the carboxylic acid group and the benzothiazole core. The broadness of the hydroxyl stretch is a key feature, often indicative of hydrogen bonding.[4][5] The presence of a distinct N-H stretching vibration alongside amide-like carbonyl absorption would confirm the presence of the 2(3H)-benzothiazolone tautomer.[1]

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3300 - 2500O-H Stretch (very broad)Carboxylic AcidOverlaps with C-H stretches; indicative of H-bonding.[6][7]
~3340N-H Stretch (broad)Amide (Tautomer B)Indicates presence of the 2(3H)-benzothiazolone tautomer.[1]
~3050C-H StretchAromatic
1710 - 1680C=O Stretch (strong)Carboxylic AcidPosition suggests conjugation with the aromatic ring.[7][8]
1690 - 1660C=O Stretch (strong)Amide (Tautomer B)Carbonyl of the thiazolone ring.
~1630C=N StretchThiazole RingCharacteristic of the thiazole system.[1]
1600 - 1450C=C StretchAromatic RingMultiple bands expected.
1320 - 1210C-O StretchCarboxylic Acid
950 - 910O-H Bend (broad)Carboxylic AcidOut-of-plane bend.[4]
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a mixture of 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. The spectra are predicted based on the 2(3H)-benzothiazolone-6-carboxylic acid structure, which is suggested by IR data to be a major tautomer.

Chemical Structure and Numbering

Caption: Tautomeric forms with atom numbering for NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region for the three protons on the benzene ring, along with highly deshielded, broad signals for the exchangeable protons of the carboxylic acid and the amide.[9]

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~12.0 - 13.0broad singlet1H
N-H~11.0 - 12.0broad singlet1H
H-7~8.2doublet1H
H-5~7.9doublet of doublets1H
H-4~7.7doublet1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the thiazolone ring are expected to be the most downfield signals.[6][7]

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)~175
COOH~167
C-7a~152
C-6~135
C-3a~132
C-5~125
C-7~123
C-4~115
Experimental Protocol: NMR
  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

    • To confirm exchangeable protons (COOH, NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 220 ppm.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though none are expected here besides aromatic CH).

General Workflow for Spectroscopic Analysis

G compound Obtain Pure Compound ms Mass Spectrometry (Determine Molecular Formula) compound->ms ir IR Spectroscopy (Identify Functional Groups) compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Connectivity) compound->nmr structure Propose Structure ms->structure ir->structure nmr->structure confirm Confirm & Characterize structure->confirm

Caption: Standard workflow for chemical structure elucidation.

References

antioxidant properties of substituted benzothiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Properties of Substituted Benzothiazole Carboxylic Acids

Introduction

Benzothiazole (1,3-benzothiazole) is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Benzothiazole derivatives have demonstrated anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties, among others.[1][2][3] A significant area of interest is their capacity to act as antioxidants, which is crucial for combating oxidative stress—a key factor in the pathogenesis of many multifactorial diseases, including cancer and neurodegenerative disorders.[2][4]

This technical guide focuses specifically on substituted benzothiazole carboxylic acids. The inclusion of a carboxylic acid group can modify the molecule's physicochemical properties, such as solubility and binding affinity to biological targets. This paper provides a comprehensive overview of their antioxidant properties, summarizing quantitative data, detailing experimental protocols for activity assessment, and illustrating key chemical and experimental workflows.

Mechanism of Antioxidant Action

The primary role of an antioxidant is its ability to neutralize highly reactive free radicals and reactive oxygen species (ROS).[4] Compounds like substituted benzothiazole carboxylic acids typically exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it and forming a more stable radical from the antioxidant itself.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion.

The presence of electron-donating groups on the benzothiazole ring system and the specific substitution pattern can significantly influence the compound's ability to participate in these processes.

G cluster_mech Antioxidant Quenching Mechanisms BTZ Benzothiazole Antioxidant (A-H) Quenched Quenched Species (R-H) BTZ->Quenched H• (HAT) BTZ_rad Stable Antioxidant Radical (A•) Radical Free Radical (R•) Radical->Quenched BTZ_SET Benzothiazole Antioxidant (A-H) Quenched_ion Quenched Anion (R:-) BTZ_ion Antioxidant Radical Cation (A-H•+) BTZ_SET->Quenched_ion e- (SET) Radical_SET Free Radical (R•) Radical_SET->Quenched_ion

Caption: General mechanisms of free radical scavenging by antioxidants.

Synthesis of Substituted Benzothiazole Carboxylic Acids

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenols with various functional groups.[5][6] When the desired product is a benzothiazole carboxylic acid, the starting materials typically include a substituted 2-aminothiophenol containing a carboxylic acid moiety or the condensation partner is a carbonyl compound also bearing a carboxylic acid group. A prevalent method involves the condensation of 2-aminothiophenol with appropriately substituted aldehydes or carboxylic acids.[5][6]

G start Starting Materials r1 2-Aminothiophenol (with or without COOH substituent) start->r1 r2 Aromatic Aldehyde or Carboxylic Acid (with COOH substituent if needed) start->r2 proc Condensation Reaction (e.g., Reflux in Ethanol) r1->proc r2->proc inter Intermediate Formation proc->inter cat Catalyst / Oxidizing Agent (e.g., Sodium Hydrosulfite) cat->proc cyclo Cyclization & Oxidation inter->cyclo prod Substituted Benzothiazole Carboxylic Acid cyclo->prod

Caption: General synthetic workflow for benzothiazole derivatives.

Quantitative Antioxidant Activity

The antioxidant potential of substituted benzothiazole carboxylic acids has been quantified using various in vitro assays. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.[7]

Below is a summary of reported antioxidant activities for selected substituted benzothiazole carboxylic acid derivatives.

Compound IDStructure / NameAssayActivity MetricReference
9b 2-(Furan-2-yl)benzothiazole-6-carboxylic acidDPPH25.1 ± 1.2 (% Inhibition at 1 mg/mL)[2]
FRAP102.3 ± 4.5 (µmol TE/g)[2]
10b 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acidDPPH29.3 ± 1.5 (% Inhibition at 1 mg/mL)[2]
FRAP125.7 ± 5.1 (µmol TE/g)[2]
11b 2-(2-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acidDPPHIC50 = 31.9 µM[5]
BTA-1 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acidDPPHIC50 = 78.4 µg/mL[8]
ABTSIC50 = 69.2 µg/mL[8]
StandardAscorbic AcidDPPHIC50 = 24.3 µg/mL[8]
StandardAscorbic AcidABTSIC50 = 35.7 µg/mL[8]

Note: Direct comparison of values between studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[7] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[8]

  • Principle: The antioxidant donates a hydrogen atom or electron to the DPPH radical, causing a color change that is proportional to the radical scavenging activity. The absorbance is typically measured at 517 nm.[2][7]

  • Reagent Preparation:

    • Sample Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of dilutions from the stock solution to determine the IC50 value.[7]

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

    • Positive Control: Prepare solutions of a standard antioxidant, such as ascorbic acid or Trolox, at various concentrations.[7]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the sample solutions at different concentrations to respective wells.[7]

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.[7]

    • For the control well (A_control), mix the solvent (100 µL) with the DPPH solution (100 µL).[7]

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][7]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[2][7] The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations and calculating the concentration that provides 50% inhibition.[7]

G prep Reagent Preparation s1 Prepare Benzothiazole Sample Dilutions prep->s1 s2 Prepare 0.1 mM DPPH Solution in Methanol prep->s2 s3 Prepare Standard (e.g., Ascorbic Acid) prep->s3 assay Assay Execution (96-well plate) a1 Add 100 µL Sample/Standard/Solvent to wells s1->a1 a2 Add 100 µL DPPH Solution to all wells a1->a2 a3 Incubate in Dark (30 min, Room Temp) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 analysis Data Analysis d1 Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 a4->d1 d2 Plot % Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

  • Principle: The ABTS•+ is a blue-green radical cation. In the presence of an antioxidant, it is reduced back to the neutral ABTS, causing the color to fade. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[7][9]

  • Reagent Preparation:

    • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[9]

    • Sample Solutions: Prepare sample and standard solutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 20 µL) to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 180 µL) to each well.[7]

    • Incubate at room temperature for approximately 6 minutes.[7]

    • Measure the absorbance at 734 nm.[7]

  • Data Analysis: The scavenging percentage is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[7][10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex. The absorbance of this complex is measured at 593 nm.[2]

  • Reagent Preparation:

    • FRAP Reagent: The reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[2][7]

    • Sample Solutions: Prepare sample and standard solutions as previously described.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a 96-well plate.

    • Add a large volume of the FRAP reagent (e.g., 190 µL) to each well.[7]

    • Incubate the plate at 37°C for 4-6 minutes.[7]

    • Measure the absorbance at 593 nm.[7]

  • Data Analysis: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is often expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of compound.[2]

Conclusion

Substituted benzothiazole carboxylic acids represent a promising class of antioxidant agents. In vitro studies consistently demonstrate their ability to scavenge free radicals and reduce oxidizing species. The data suggests that the nature and position of substituents on both the benzothiazole core and the attached aromatic rings play a crucial role in modulating this activity. The presence of hydroxyl or other electron-donating groups often enhances antioxidant potential. Standardized assays such as DPPH, ABTS, and FRAP are essential tools for quantifying this activity and enabling structure-activity relationship studies. Further research, including in vivo antioxidant studies and investigation into the specific signaling pathways they may modulate, is warranted to fully elucidate their therapeutic potential in combating diseases rooted in oxidative stress.

References

In-Depth Technical Guide: 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid (CAS 99615-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6) and related compounds. Detailed experimental data and protocols specifically for this compound are limited in the reviewed literature. The experimental protocols provided are general examples for the benzothiazole class of molecules and should be adapted and optimized as necessary.

Introduction

This compound, also known by its tautomeric form 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid, is a heterocyclic organic compound belonging to the benzothiazole family.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3][4] This guide aims to consolidate the available technical information on CAS 99615-68-6, covering its chemical properties, potential biological activities, and suppliers, while also highlighting areas where specific data is currently unavailable.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The compound is characterized by a high melting point, suggesting significant thermal stability.[1] It can exist in two tautomeric forms, the enol (2-hydroxy) and keto (2-oxo) forms, a common feature for 2-hydroxybenzothiazoles.

PropertyValueReference
CAS Number 99615-68-6[1]
IUPAC Name 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid[1]
Molecular Formula C₈H₅NO₃S[1]
Molecular Weight 195.2 g/mol [1]
Melting Point >300 °C[1]
SMILES O=C(O)c1ccc2[nH]c(=O)sc2c1[1]
InChI Key USZSGINUZRHINQ-UHFFFAOYSA-N[1]

Synthesis

A plausible synthetic route, based on related benzothiazole syntheses, is the reaction of 4-amino-3-mercaptobenzoic acid with a source of a carbonyl group, such as phosgene or a phosgene equivalent, which would lead to the formation of the 2-oxo-benzothiazole ring system.

Below is a conceptual workflow for the synthesis.

G Conceptual Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 4-Amino-3-mercaptobenzoic acid C Cyclocondensation A->C B Carbonyl Source (e.g., Phosgene equivalent) B->C D This compound C->D E Recrystallization / Chromatography D->E

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity

While specific studies on the biological activity of CAS 99615-68-6 are limited, the benzothiazole scaffold is known to be a pharmacophore with a broad range of activities. Research on related compounds suggests that this molecule may possess antimicrobial, antioxidant, and enzyme-inhibiting properties.[1]

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.[2] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

General Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

A standard broth microdilution method is typically used to determine the MIC of a compound against microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a McFarland standard of 0.5.

  • Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Note: This is a generalized protocol. Specific conditions such as media, incubation time, and temperature should be optimized for the specific microbial strains being tested.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives is often evaluated through their ability to scavenge free radicals. Common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

General Experimental Protocol for DPPH Radical Scavenging Assay:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.

  • Assay Procedure: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including kinases and metalloproteinases.[1] The carboxylic acid and hydroxyl groups on CAS 99615-68-6 could potentially interact with the active sites of such enzymes.

General Experimental Workflow for Enzyme Inhibition Assay:

G General Enzyme Inhibition Assay Workflow A Prepare Enzyme Solution D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction by Adding Substrate B->E C Prepare Inhibitor (CAS 99615-68-6) Dilutions C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Inhibition and IC50 F->G

Caption: A generalized workflow for determining the enzyme inhibitory activity of a compound.

Quantitative Biological Data:

Currently, there is no specific quantitative data (e.g., MIC or IC50 values) available in the public literature for the antimicrobial, antioxidant, or enzyme inhibitory activities of CAS 99615-68-6. The table below is provided as a template for recording such data once it becomes available through experimental investigation.

Biological ActivityAssayTarget/OrganismResult (e.g., IC50, MIC)
AntimicrobialBroth MicrodilutionStaphylococcus aureusData not available
AntimicrobialBroth MicrodilutionEscherichia coliData not available
AntimicrobialBroth MicrodilutionCandida albicansData not available
AntioxidantDPPH Scavenging-Data not available
AntioxidantABTS Scavenging-Data not available
Enzyme InhibitionKinase Assaye.g., EGFR KinaseData not available

Potential Signaling Pathways

Due to the lack of specific biological studies on CAS 99615-68-6, it is not possible to depict a specific signaling pathway that this compound modulates. However, based on the activities of other benzothiazole derivatives, potential interactions could be hypothesized. For instance, if the compound exhibits anti-inflammatory properties, it might interfere with pathways such as the NF-κB signaling pathway. If it acts as a kinase inhibitor, it could modulate various cell signaling cascades involved in cell proliferation and survival. These remain speculative without direct experimental evidence.

Suppliers

The following suppliers have been identified as potential sources for CAS 99615-68-6. It is recommended to contact the suppliers directly for the most up-to-date product specifications, including purity and availability.

SupplierWebsite/Contact Information
Smolecule--INVALID-LINK--
AK Scientific, Inc.--INVALID-LINK--
BLD Pharmatech Ltd.--INVALID-LINK--
Key Organics Limited--INVALID-LINK--
Matrix Scientific--INVALID-LINK--

Conclusion

This compound (CAS 99615-68-6) is a member of the pharmacologically relevant benzothiazole family. While its general chemical properties are known, there is a significant gap in the publicly available literature regarding its specific synthesis protocols and quantitative biological activity. The information on related compounds suggests that it holds potential as an antimicrobial, antioxidant, and enzyme-inhibiting agent. Further research is required to elucidate its specific biological functions, mechanisms of action, and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the properties and potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiazole core with both hydroxyl and carboxylic acid functional groups, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] This document provides a detailed experimental protocol for the synthesis of this compound, based on established methods for benzothiazole synthesis.

General Synthesis Approach

The synthesis of benzothiazole derivatives is most commonly achieved through the condensation reaction of a 2-aminothiophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or nitrile.[2][3][4][5][6] For the synthesis of the target molecule, a key precursor, 4-amino-3-mercaptobenzoic acid, will undergo cyclization with a carbonyl source to introduce the 2-hydroxy group.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Triphosgene

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Distilled water

  • Ethanol

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Buchner funnel and flask

  • pH meter or pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas, add 4-amino-3-mercaptobenzoic acid (1.0 eq).

  • Suspension: Suspend the starting material in 100 mL of anhydrous toluene. Begin stirring the mixture under an inert atmosphere.

  • Reagent Addition: Dissolve triphosgene (0.4 eq) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid product using a Buchner funnel and wash it with toluene (2 x 20 mL) to remove any unreacted starting materials.

    • Air-dry the crude product.

  • Purification:

    • Suspend the crude product in 100 mL of distilled water.

    • Slowly add a 2M NaOH solution until the solid dissolves completely, resulting in a clear solution.

    • Add a small amount of activated carbon and stir for 15 minutes to decolorize the solution.

    • Filter the solution to remove the activated carbon.

    • Acidify the filtrate by slowly adding concentrated HCl with stirring until the pH reaches approximately 2-3.

    • A precipitate of this compound will form.

    • Collect the purified product by filtration, wash thoroughly with cold distilled water until the washings are neutral to pH paper, and then wash with a small amount of cold ethanol.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 60-70°C overnight.

    • Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

ParameterValueReference
Molecular Formula C₈H₅NO₃S[1][7]
Molecular Weight 195.20 g/mol [1][7]
Appearance Off-white to pale yellow solidExpected
Melting Point > 300 °C[1]
Theoretical Yield Calculated based on starting material-
Actual Yield To be determined experimentally-
Purity (by HPLC) > 95% (Target)-

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product start 1. Suspend 4-amino-3-mercaptobenzoic acid in Toluene add_reagent 2. Add Triphosgene Solution Dropwise start->add_reagent Stirring under N2 reflux 3. Heat to Reflux (4-6 hours) add_reagent->reflux cool 4. Cool to Room Temperature reflux->cool filter_crude 5. Filter Crude Product cool->filter_crude wash_crude 6. Wash with Toluene filter_crude->wash_crude dissolve 7. Dissolve in NaOH(aq) wash_crude->dissolve decolorize 8. Treat with Activated Carbon dissolve->decolorize filter_carbon 9. Filter Carbon decolorize->filter_carbon precipitate 10. Acidify with HCl filter_carbon->precipitate filter_pure 11. Filter Purified Product precipitate->filter_pure wash_pure 12. Wash with Water & Ethanol filter_pure->wash_pure dry 13. Dry in Vacuum Oven wash_pure->dry characterize 14. Characterization (MP, NMR, etc.) dry->characterize

References

Application Notes: Utilizing 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic organic compound with a benzothiazole core. While direct, published applications of this specific molecule in proteomics are not extensively documented, its chemical structure provides a versatile scaffold for the development of novel reagents for protein analysis. The benzothiazole moiety is known for its fluorescent properties, making it an attractive component for the synthesis of probes for protein labeling and detection. This document outlines a hypothetical, yet scientifically plausible, application of this compound in proteomics research, focusing on its conversion into an amine-reactive fluorescent probe for protein labeling and subsequent analysis.

The protocols provided are based on established chemical and proteomic methodologies and are intended to serve as a guide for researchers interested in exploring the potential of this compound.

Hypothetical Application: Synthesis of an Amine-Reactive Fluorescent Probe

The carboxylic acid group on this compound can be readily functionalized to create a reactive group for covalent attachment to proteins. A common strategy in bioconjugation is the creation of an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) under mild conditions to form stable amide bonds.

The resulting fluorescently labeled proteins can then be used in a variety of proteomics workflows, including in-gel fluorescence visualization, Western blotting, and mass spectrometry-based identification and quantification.

Experimental Protocols

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes the conversion of this compound to its amine-reactive NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

  • Glass reaction vial with a magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry glass vial, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound NHS ester.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR and mass spectrometry.

G cluster_synthesis Synthesis of Amine-Reactive Probe start 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid intermediate Activated Ester Intermediate start->intermediate + NHS, DCC in DMF nhs N-Hydroxysuccinimide (NHS) nhs->intermediate dcc DCC dcc->intermediate product 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid NHS Ester intermediate->product Reaction dcu Dicyclohexylurea (byproduct) intermediate->dcu G cluster_workflow Proteomics Workflow start Protein Sample labeling Labeling with Benzothiazole-NHS Ester start->labeling separation 1D or 2D Gel Electrophoresis labeling->separation visualization In-gel Fluorescence Imaging separation->visualization excision Excise Fluorescent Bands/Spots visualization->excision digestion In-gel Tryptic Digestion excision->digestion extraction Peptide Extraction digestion->extraction ms LC-MS/MS Analysis extraction->ms data Protein Identification and Quantification ms->data G cluster_pathway Hypothetical Signaling Pathway Analysis drug Drug Candidate receptor Cell Surface Receptor drug->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor X kinase2->tf Activates gene Target Gene Expression tf->gene Induces protein Protein Y (Upregulated) gene->protein

Application of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid in Antimicrobial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The benzothiazole nucleus is a key structural motif in a variety of therapeutically active agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This application note focuses on the antimicrobial potential of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid and its analogs, providing detailed protocols for antimicrobial susceptibility testing and exploring the potential mechanisms of action.

Antimicrobial Activity of Benzothiazole Derivatives

While specific data for this compound is not extensively available in the public domain, the broader family of benzothiazole derivatives has demonstrated significant efficacy against a range of pathogenic microorganisms. The antimicrobial activity is influenced by the nature and position of substituents on the benzothiazole core.

Data Summary of Related Benzothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected bacterial and fungal strains, as reported in the literature. This data provides a comparative baseline for the expected activity of novel derivatives.

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative Series 1 Staphylococcus aureus25 - 200KanamycinNot Specified
Bacillus subtilis25 - 200KanamycinNot Specified
Escherichia coli25 - 100KanamycinNot Specified
Candida albicans50 - >200Not SpecifiedNot Specified
Aspergillus niger100 - >200Not SpecifiedNot Specified
Derivative Series 2 Staphylococcus aureus3.125 - 6.25Ciprofloxacin6.25
Escherichia coli6.25 - 12.5Ciprofloxacin6.25
Derivative Series 3 Candida krusei8 - 16Fluconazole64
Candida parapsilosis8 - 16Not SpecifiedNot Specified

Note: The data presented is a compilation from various studies on different benzothiazole derivatives and is intended for comparative purposes.[1][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a test compound against bacterial and fungal strains.[6][7][8]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth medium only)

  • Spectrophotometer (for OD measurement)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a standard antibiotic at known inhibitory concentrations.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Test Compound Stock Solution D Perform Serial Dilutions of Test Compound A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare 96-well Plate with Broth Medium C->D D->E G Incubate Plate E->G F Include Growth and Sterility Controls F->G H Read Results (Visual or OD) G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Signaling Pathways and Mechanisms of Action

The antimicrobial mechanism of action for benzothiazole derivatives is thought to be multifactorial, often involving the inhibition of essential microbial enzymes.[3] Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes crucial for bacterial and fungal survival.

Potential Bacterial Targets:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

  • Dihydropteroate Synthase (DHPS): This enzyme is involved in the folic acid synthesis pathway, which is vital for bacterial growth.

Potential Fungal Targets:

  • Lanosterol 14α-demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Hypothesized Signaling Pathway for Antimicrobial Action

Signaling_Pathway cluster_compound Benzothiazole Derivative cluster_targets Potential Microbial Targets cluster_effects Cellular Effects Compound 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibition Lanosterol_Demethylase Lanosterol 14α-demethylase Compound->Lanosterol_Demethylase Inhibition DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Folate_Syn Disruption of Folate Synthesis DHPS->Folate_Syn Ergosterol_Syn Inhibition of Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Syn Cell_Death Microbial Cell Death DNA_Rep->Cell_Death Folate_Syn->Cell_Death Ergosterol_Syn->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

This compound belongs to a class of compounds with established antimicrobial potential. The provided protocols offer a standardized approach to evaluate its efficacy against a panel of clinically relevant microorganisms. Further investigation into its specific mechanism of action will be crucial for its development as a potential therapeutic agent. The exploration of structure-activity relationships within the benzothiazole scaffold continues to be a promising avenue for the discovery of novel and potent antimicrobial drugs.

References

Application Notes and Protocols: 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid as a key building block in the synthesis of novel anticancer agents. This document details synthetic methodologies, presents biological activity data, and outlines experimental protocols for the evaluation of derived compounds.

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] The unique structural features of this compound, possessing both a reactive hydroxyl group and a carboxylic acid moiety, offer multiple points for chemical modification. This allows for the generation of diverse libraries of compounds with the potential to interact with various biological targets implicated in cancer progression. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[5][6]

Synthesis of Anticancer Agents

The synthesis of anticancer agents from this compound can be approached through several synthetic routes. The hydroxyl and carboxylic acid groups can be functionalized to introduce a variety of substituents, thereby modulating the pharmacological properties of the resulting molecules.

A plausible synthetic strategy involves the initial protection of the more reactive functional group, followed by modification of the other. For instance, the carboxylic acid can be esterified, and the hydroxyl group can then be alkylated or acylated to introduce diverse side chains. Subsequent hydrolysis of the ester can regenerate the carboxylic acid if required for biological activity or for further derivatization.

Alternatively, the carboxylic acid can be converted to an amide by coupling with various amines, a common strategy to enhance biological activity and improve pharmacokinetic profiles. The hydroxyl group can also be used as a handle for introducing moieties that can interact with specific biological targets.

Experimental Protocols

General Synthesis of 2-(Alkoxy/Aryloxy)-1,3-benzothiazole-6-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound, where the hydroxyl group has been modified.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide

  • Thionyl chloride (SOCl₂)

  • Desired amine

  • Dry solvents (e.g., DMF, DCM)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Protection of the Carboxylic Acid (Esterification):

    • Suspend this compound (1 eq.) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Alkylation/Arylation of the Hydroxyl Group:

    • Dissolve the methyl 2-hydroxy-1,3-benzothiazole-6-carboxylate (1 eq.) in a suitable dry solvent like DMF.

    • Add a base such as potassium carbonate (1.5 eq.).

    • Add the desired alkyl or aryl halide (1.2 eq.) dropwise at room temperature.

    • Stir the reaction mixture at 60-80°C for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product, which can be purified by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (2 eq.) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Amide Coupling:

    • Suspend the resulting carboxylic acid (1 eq.) in dry DCM.

    • Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in dry DCM and add it dropwise to a solution of the desired amine (1.2 eq.) and triethylamine (2 eq.) in dry DCM at 0°C.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the final compound by column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Quantitative Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative benzothiazole derivatives against various human cancer cell lines. While not directly synthesized from this compound in the cited literature, these structures represent classes of compounds that could be plausibly derived from it and illustrate the potential of this scaffold.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 Morpholine-thiourea bromobenzothiazoleMCF-718.10[3]
HeLa38.85[3]
Derivative 2 Pyridine containing pyrimidine benzothiazoleColo2055.04[3]
U93713.9[3]
MCF-730.67[3]
A54930.45[3]
Derivative 3 2-hydroxybenzylidene containing semicarbazideMDA-MB-2310.24 - 0.92[8]
MNK-450.24 - 0.92[8]
NCI-H2260.24 - 0.92[8]
HT-290.24 - 0.92[8]
SK-N-SH0.24 - 0.92[8]
Derivative 4 Benzothiazole-benzylidene hybridH1299≤ 15[9]
HepG210.00 - 10.88[9]
MCF-7≤ 15[9]
KC12 Benzothiazole derivativeMDA-MB-2316.13[10]
KC21 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-23110.77[10]
KC30 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-23112.86[10]

Signaling Pathways and Mechanism of Action

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is often aberrantly activated in cancer, promoting cell survival and proliferation.[11][12] Some benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the suppression of downstream targets like COX-2 and iNOS, which are involved in inflammation-driven tumorigenesis.[5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines->Receptor binds Benzothiazole Benzothiazole Derivative IKK IKK Complex Benzothiazole->IKK inhibits Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB releases NFkB_IkB->NFkB DNA DNA NFkB_n->DNA binds Genes Target Genes (COX-2, iNOS, etc.) DNA->Genes transcription Apoptosis Apoptosis Genes->Apoptosis leads to

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

AKT/ERK Signaling Pathway

The PI3K/AKT and MAPK/ERK pathways are central to regulating cell growth, proliferation, and survival.[13][14][15] Dysregulation of these pathways is a common feature of many cancers. Certain benzothiazole derivatives have demonstrated the ability to dually inhibit both the AKT and ERK signaling pathways, leading to potent induction of apoptosis and cell cycle arrest.

AKT_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Benzothiazole Benzothiazole Derivative AKT AKT Benzothiazole->AKT inhibits ERK ERK Benzothiazole->ERK inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

Caption: Dual inhibition of AKT and ERK signaling pathways.

Western Blot Protocol for AKT and ERK Pathway Analysis

This protocol outlines the steps for analyzing the phosphorylation status of AKT and ERK, key indicators of pathway activation, using Western blotting.[16][17]

Materials:

  • Cancer cells treated with benzothiazole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Sample Preparation:

    • Treat cancer cells with various concentrations of the benzothiazole derivative for a specified time.

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of anticancer agents derived from this compound.

Experimental_Workflow Start 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive/Weak Compounds Mechanism->Lead_Opt

Caption: Drug discovery workflow for benzothiazole-based anticancer agents.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel anticancer agents. Its bifunctional nature allows for the creation of a wide array of derivatives with the potential to target key oncogenic signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising scaffold in the ongoing search for more effective cancer treatments.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols for evaluating the antimicrobial efficacy and cytotoxicity of novel benzothiazole derivatives. The methodologies outlined below are based on established standards to ensure reproducibility and comparability of results.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial properties.[1][2][3] The emergence of antimicrobial resistance necessitates the development of new therapeutic agents, and benzothiazoles represent a promising scaffold in medicinal chemistry.[1][4] This document details the essential in vitro assays required for the preliminary screening of these compounds, focusing on their antibacterial and antifungal efficacy, as well as their potential toxicity to mammalian cells.

Data Presentation

Quantitative data from the antimicrobial and cytotoxicity assays should be meticulously recorded and summarized. The following tables provide a template for clear and concise data presentation, facilitating the comparison of different benzothiazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
BTD-001
BTD-002
BTD-003

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Fungal Strains

Compound IDCandida albicans (ATCC 10231) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Cryptococcus neoformans (ATCC 14116) MIC (µg/mL)Positive Control (e.g., Amphotericin B) MIC (µg/mL)
BTD-001
BTD-002
BTD-003

Table 3: Zone of Inhibition Diameters for Benzothiazole Derivatives

Compound IDStaphylococcus aureus (ATCC 25923) Zone of Inhibition (mm)Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
BTD-001
BTD-002
BTD-003

Table 4: Cytotoxicity (IC50) of Benzothiazole Derivatives on a Mammalian Cell Line (e.g., HeLa)

Compound IDIC50 (µg/mL)Positive Control (e.g., Doxorubicin) IC50 (µg/mL)
BTD-001
BTD-002
BTD-003

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]

Materials:

  • Benzothiazole derivatives

  • Standard bacterial and fungal strains (e.g., from ATCC)[8]

  • Mueller-Hinton Broth (MHB) for bacteria[9]

  • RPMI-1640 medium for fungi[10]

  • Sterile 96-well microtiter plates[7][11]

  • 0.5 McFarland turbidity standard[12][13]

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the broth culture at 37°C for bacteria or an appropriate temperature for fungi until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][13]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.[9][11]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[7][9]

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria[6] or at an appropriate temperature and duration for fungi.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7][9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Benzothiazole Derivative B->C D Incubate Plate C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Broth Microdilution Workflow

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition.[13][15][16]

Materials:

  • Benzothiazole derivatives

  • Sterile paper disks (6 mm diameter)[13]

  • Mueller-Hinton Agar (MHA) plates[13]

  • Standard bacterial strains[8]

  • Sterile saline solution (0.85%)[13]

  • 0.5 McFarland turbidity standard[12]

  • Sterile cotton swabs[13]

  • Sterile forceps[13]

  • Incubator

Protocol:

  • Preparation of Antimicrobial Disks:

    • Prepare a stock solution of the benzothiazole derivative.

    • Impregnate sterile paper disks with a known volume and concentration of the compound solution.

    • Allow the disks to dry completely in a sterile environment.[13]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard.[12][13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.[16]

  • Placement of Disks and Incubation:

    • Using sterile forceps, place the prepared antimicrobial disks onto the inoculated MHA plate.[13][16]

    • Gently press the disks to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 37°C for 18-24 hours.[17]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[13]

    • The size of the zone correlates with the susceptibility of the bacterium to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Disks D Place Disks on Agar A->D B Prepare Bacterial Inoculum C Inoculate MHA Plate B->C C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Disk Diffusion Assay Workflow

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[9][18][19]

Materials:

  • Benzothiazole derivatives

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[9][20]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and procedural guidelines for assessing the in vitro cytotoxic effects of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives, a class of compounds with recognized potential in anticancer research. The protocols outlined below are foundational for screening and characterizing the cytotoxic activity of these derivatives against various cancer cell lines.

Application Notes

The this compound scaffold is a significant pharmacophore in the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including notable anticancer properties. The presence of the carboxylic acid group at the 6-position and the hydroxyl group at the 2-position offers opportunities for chemical modification to enhance potency and selectivity.

In vitro cytotoxicity assays are fundamental first steps in the evaluation of these compounds. They provide essential data on dose-dependent effects on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit 50% of a cancer cell population's growth. Benzothiazole derivatives have shown efficacy against a range of cancer cell lines, including those from breast, lung, colon, and liver cancers.[1][2][3][4]

Mechanistic studies suggest that some benzothiazole derivatives may induce apoptosis through intrinsic, mitochondria-mediated pathways.[5] This can be further investigated through assays such as flow cytometry for apoptosis detection. Additionally, these compounds have been observed to regulate the production of free radicals, leading to tumor cell death.[2] The versatility of the benzothiazole scaffold allows for its use in developing inhibitors for various biological targets, including kinases and other enzymes involved in cancer progression.[6][7]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various human cancer cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6b MCF-7 (Breast)5.15[2]
Compound 5d MCF-7 (Breast)7.56[2]
Compound 5c MCF-7 (Breast)7.39[2]
Compound 4 MCF-7 (Breast)8.64[2]
Cisplatin (Reference) MCF-7 (Breast)13.33[2]
YLT322 HepG2 (Hepatocellular Carcinoma)0.39[1]
YLT322 A549 (Lung Carcinoma)1.25[1]
YLT322 MCF-7 (Breast Adenocarcinoma)2.11[1]
YLT322 HCT-116 (Colon Carcinoma)3.54[1]
Sulphonamide based BTA 40 MCF-7 (Breast)34.5[3][8]
Sulphonamide based BTA 40 HeLa (Cervical)44.15[3][8]
Sulphonamide based BTA 40 MG63 (Osteosarcoma)36.1[3][8]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide 6a-c, 6e, 6f H1299 (Lung), HepG2 (Liver), MCF-7 (Breast)Potent Activity[7]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) A549 (Lung)68 µg/mL[4]
6-nitrobenzo[d]thiazol-2-ol (C) A549 (Lung)121 µg/mL[4]

Experimental Protocols

A widely used method to assess the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol: MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[5]

  • Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[5]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells with active metabolism will convert the yellow MTT tetrazolium salt into a purple formazan product.[1][5]

4. Formazan Solubilization and Absorbance Measurement:

  • After incubation with MTT, carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition and Analysis culture Cancer Cell Culture harvest Cell Harvesting and Counting culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare Prepare Compound Dilutions treat Treat Cells with Derivatives prepare->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

signaling_pathway cluster_pathway Proposed Apoptotic Pathway compound Benzothiazole Derivative mitochondria Mitochondria compound->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative mitochondria-mediated apoptotic signaling pathway.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Benzothiazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The incorporation of benzothiazole carboxylic acid into peptides via solid-phase peptide synthesis (SPPS) offers a powerful strategy to develop novel therapeutic agents and biological probes.[4][5] This approach combines the advantageous properties of peptides, such as high specificity and low toxicity, with the therapeutic potential of the benzothiazole scaffold.[1][4] These modified peptides have shown potential in various applications, including as amyloid imaging agents for Alzheimer's disease and as inhibitors of various enzymes.[1][2]

This document provides detailed protocols for the solid-phase synthesis of C-terminal modified peptides incorporating 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) moieties. The methodologies are based on the widely used Fmoc/tBu strategy.[1]

Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of benzothiazole-containing peptides, including yields and purity.

Peptide Sequence/ModificationResin Loading (mmol/g)Coupling ConditionsCleavage ConditionsCrude Yield (%)Purity (%)Reference
BTH-Leu-NH₂0.74Fmoc-Leu-OH, DIC, NMPTFA/DCM/TES (90:5:5)>90High[1]
AP-BTH-Phe-NH₂0.74Fmoc-Phe-OH, DIC, NMPTFA/DCM/TES (90:5:5)>90High[1]
BTH-Gly-Glu(tBu)-Ala-Asp(tBu)-NH₂Not SpecifiedFmoc-amino acids, DIC, HOBt1.1% TFA in DCM/TES (95:5)Not SpecifiedHigh[6]
AP-BTH-(side-chain protected peptides)Not SpecifiedFmoc-amino acids, DIC, NMP1.1% TFA/TESNot SpecifiedHigh[1]
AP-BTH-(side-chain deprotected peptides)Not SpecifiedFmoc-amino acids, DIC, NMPTFA/DCM/TES (90/5/5)Not SpecifiedHigh[1]

Experimental Workflow

The overall workflow for the solid-phase synthesis of peptides incorporating benzothiazole carboxylic acid is depicted below.

SPPS_Workflow Resin Start: Resin Selection (e.g., Mmt-resin) Coupling_BTH Coupling of Benzothiazole Precursor Resin->Coupling_BTH Fmoc_Deprotection1 Fmoc Deprotection (25% Piperidine/NMP) Coupling_BTH->Fmoc_Deprotection1 Peptide_Elongation Peptide Chain Elongation (Fmoc-AA, DIC/HOBt) Fmoc_Deprotection1->Peptide_Elongation Fmoc_Deprotection2 Iterative Fmoc Deprotection & Coupling Peptide_Elongation->Fmoc_Deprotection2 Fmoc_Deprotection2->Peptide_Elongation Repeat n cycles Cleavage Cleavage from Resin (TFA-based cocktail) Fmoc_Deprotection2->Cleavage Cyclization Cyclization to form Benzothiazole Cleavage->Cyclization Purification Purification & Analysis (HPLC, MS) Cyclization->Purification

Caption: General workflow for the solid-phase synthesis of benzothiazole-containing peptides.

Experimental Protocols

Materials and Reagents
  • Resins: Mmt-resin is a suitable choice.[1]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).[1][6]

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 25% (v/v) piperidine in NMP.

  • Cleavage Cocktails:

    • For side-chain protected peptides: 1.1% Trifluoroacetic acid (TFA) in DCM with Triethylsilane (TES) as a scavenger.[1][6]

    • For fully deprotected peptides: TFA/DCM/TES (90:5:5 v/v/v).[1]

  • Cyclization Reagent: Dithiothreitol (DTT) in DMF or methanol.[7]

Protocol 1: Synthesis of C-terminal 2-Benzothiazolyl (BTH) Peptides

This protocol is adapted from Mourtas et al. (2023).[1]

  • Resin Preparation: Swell the Mmt-resin in DCM.

  • Attachment of 2-Aminobenzenethiol: Couple 2-aminobenzenethiol to the resin.

  • First Amino Acid Coupling:

    • Swell the resin in NMP.

    • Add the first Fmoc-amino acid (3 eq.) and DIC (3 eq.) to the resin.

    • Allow the reaction to proceed for 3 hours at room temperature.

    • Wash the resin with NMP and DCM.

    • Note: If coupling is incomplete, a second coupling can be performed. Unreacted amines can be capped using acetic anhydride and N,N-diisopropylethylamine (DIPEA).[1]

  • Fmoc Deprotection:

    • Treat the resin with 25% piperidine in NMP for 5 minutes, followed by a second treatment for 20 minutes.

    • Wash the resin thoroughly with NMP and DCM.

  • Peptide Chain Elongation:

    • Couple subsequent Fmoc-amino acids using DIC and HOBt as the activation system.[6] Repeat the coupling and deprotection steps until the desired peptide sequence is assembled.

  • Cleavage and Cyclization:

    • For side-chain protected peptides: Treat the resin with 1.1% TFA in DCM/TES (95:5) for 2 minutes (repeat 7 times).[6][7]

    • For fully deprotected peptides: Treat the resin with TFA/DCM/TES (90:5:5) for 15 minutes.[6]

    • Collect the filtrate and concentrate it to an oily residue.

    • Dissolve the residue in DMF/methanol (9:1) containing DTT (0.1-0.2 mmol).

    • Allow the cyclization to proceed for 1-3 hours at room temperature to form the benzothiazole ring.[7]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (MS).

Protocol 2: Synthesis of C-terminal 2-(Aminophenyl)benzothiazolyl (AP-BTH) Peptides

This protocol is also adapted from Mourtas et al. (2023).[1]

  • Resin Preparation and Precursor Attachment:

    • Start with Mmt-resin.

    • Couple aminobenzoic acid to the resin-bound 2-aminobenzenethiol using DIC in NMP.

  • Fmoc Deprotection: Remove the Fmoc group from the aminobenzoic acid moiety using 25% piperidine in NMP.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the deprotected amino group on the resin using DIC in NMP.

  • Peptide Chain Elongation: Continue the peptide synthesis as described in Protocol 1, step 5.

  • Cleavage and Cyclization: Follow the cleavage and cyclization procedures described in Protocol 1, step 6, to release the peptide and form the 2-(aminophenyl)benzothiazole moiety.

  • Purification and Analysis: Purify and characterize the final peptide as described in Protocol 1, steps 7 and 8.

Interaction with Biological Targets

Peptides incorporating benzothiazole moieties can be designed to interact with specific biological targets. For instance, 2-phenylbenzothiazole derivatives are known to interact with amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease.[1] The diagram below illustrates a conceptual signaling interaction.

Signaling_Pathway Peptide Benzothiazole-Peptide Conjugate Binding Binding/ Inhibition Peptide->Binding Target Biological Target (e.g., Aβ Fibril, Enzyme) Target->Binding Downstream Modulation of Downstream Effects Binding->Downstream Leads to Outcome Therapeutic/Diagnostic Outcome Downstream->Outcome

Caption: Conceptual interaction of a benzothiazole-peptide with a biological target.

References

Application Note: Quantitative Analysis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound with potential significance in drug discovery and metabolomics. Its structural similarity to other biologically active benzothiazoles necessitates sensitive and selective analytical methods for its quantification in biological matrices. This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The described protocol provides a robust framework for researchers engaged in pharmacokinetic, toxicokinetic, or biomarker studies involving this analyte.

Principle of the Method

This method employs protein precipitation for the extraction of the analyte from plasma and a dilute-and-shoot approach for urine samples, followed by analysis using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in negative ion electrospray ionization (ESI) mode, which is suitable for acidic molecules like carboxylic acids.[1][2] An appropriate internal standard (IS) should be used to ensure accuracy and precision. A structurally similar compound, such as an isotopically labeled version of the analyte or a related benzothiazole derivative, would be ideal.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., isotopically labeled analyte)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma and urine (drug-free)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm) or filter vials

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation

3.1. Plasma Sample Preparation (Protein Precipitation) [3][4]

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards (CS), quality controls (QC), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, plasma spiked with CS or QC, or unknown sample) into the corresponding tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3.2. Urine Sample Preparation (Dilute-and-Shoot) [6][7]

  • Thaw urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove sediment.[5]

  • In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of 50:50 (v/v) acetonitrile:water containing the internal standard at an appropriate concentration.

  • Vortex mix for 10 seconds.

  • Transfer the diluted sample to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

ParameterSuggested Condition
LC System UPLC/UHPLC System
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing the analyte and IS. For C8H5NO3S (MW 195.2), a potential transition would be m/z 194.0 -> 150.0 (loss of CO2).
Ion Source Parameters Optimize for specific instrument (e.g., Capillary Voltage, Source Temp, Gas Flows).

Data Presentation: Method Validation Summary

The method should be validated according to standard bioanalytical guidelines. The following tables summarize expected performance characteristics based on similar assays for benzothiazole derivatives.[8][9]

Table 1: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)Weighting
Plasma1 - 1000> 0.9951/x²
Urine5 - 5000> 0.9951/x²

Table 2: Precision and Accuracy

MatrixSpiked Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Plasma3 (LQC)< 15%< 15%± 15%
Plasma50 (MQC)< 15%< 15%± 15%
Plasma800 (HQC)< 15%< 15%± 15%
Urine15 (LQC)< 15%< 15%± 15%
Urine250 (MQC)< 15%< 15%± 15%
Urine4000 (HQC)< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

MatrixAnalyte Recovery (%)Matrix Effect (%)
Plasma85 - 11590 - 110
Urine90 - 11085 - 115

Visualizations: Experimental Workflows

G cluster_plasma Plasma Sample Preparation p_sample 50 µL Plasma Sample p_is Add 150 µL Acetonitrile with Internal Standard p_sample->p_is p_vortex Vortex Mix (30s) p_is->p_vortex p_centrifuge Centrifuge (14,000g, 10 min) p_vortex->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant p_hplc Inject into LC-MS/MS p_supernatant->p_hplc

Caption: Plasma sample preparation workflow using protein precipitation.

G cluster_urine Urine Sample Preparation u_sample Urine Sample u_centrifuge Centrifuge (2,000g, 10 min) u_sample->u_centrifuge u_supernatant 50 µL Supernatant u_centrifuge->u_supernatant u_dilute Add 450 µL Diluent with Internal Standard u_supernatant->u_dilute u_vortex Vortex Mix (10s) u_dilute->u_vortex u_hplc Inject into LC-MS/MS u_vortex->u_hplc

Caption: Urine sample preparation workflow using the dilute-and-shoot method.

G cluster_lcms LC-MS/MS Analysis lc UPLC Separation (C18 Column) esi ESI Source (Negative Ion) lc->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: Logical workflow of the LC-MS/MS detection and quantification process.

References

Application Notes and Protocols: Leveraging 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. While the parent compound itself is primarily utilized as a chemical building block, its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. The benzothiazole nucleus, with its fused benzene and thiazole rings, offers a rigid framework that can be strategically functionalized at the hydroxyl and carboxylic acid groups to achieve specific interactions with enzyme active sites.

This document provides detailed application notes and experimental protocols for screening and characterizing enzyme inhibitors derived from the this compound scaffold. The following sections focus on key enzyme targets and provide the necessary information to guide researchers in their drug discovery efforts.

General Workflow for Derivative Synthesis and Screening

The general approach for utilizing this compound in inhibitor development involves the synthesis of a library of derivatives, followed by screening against the target enzyme.

G A 2-Hydroxy-1,3-benzothiazole- 6-carboxylic acid B Chemical Modification (e.g., amidation, esterification) A->B Starting Material C Library of Derivatives B->C Synthesis D Enzyme Inhibition Assay (Primary Screening) C->D E Identification of 'Hits' D->E F Dose-Response & IC50 Determination E->F G Lead Optimization F->G

Caption: General workflow for developing enzyme inhibitors.

Application Note 1: Inhibition of Acetylcholinesterase (AChE)

Therapeutic Relevance: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.

Use of the Scaffold: The benzothiazole core can be elaborated to mimic the binding of acetylcholine or known AChE inhibitors. Modifications at the 6-carboxylic acid position, often resulting in amides or esters, can introduce functionalities that interact with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the enzyme.

Quantitative Data on Benzothiazole Derivatives as AChE Inhibitors:

Compound IDModification on Benzothiazole ScaffoldTarget EnzymeIC50 (nM)Reference
4a 2-(N-benzyl-N-methylamino)ethylamino-AChE56.3 ± 2.5[1]
4d 2-(N,N-diethylamino)ethylamino-AChE89.6 ± 3.2[1]
4f 2-(4-benzylpiperazin-1-yl)methyl-AChE23.4 ± 1.1[1]
4g 2-(4-(2-fluorobenzyl)piperazin-1-yl)methyl-AChE36.7 ± 1.4[1]
4h 2-(4-(4-fluorobenzyl)piperazin-1-yl)methyl-AChE64.9 ± 2.9[1]
4k 2-(4-(2-methoxybenzyl)piperazin-1-yl)methyl-AChE102.5 ± 4.8[1]
4m 2-(4-(4-methoxybenzyl)piperazin-1-yl)methyl-AChE27.8 ± 1.0[1]
4n 2-(4-(2-chlorobenzyl)piperazin-1-yl)methyl-AChE42.1 ± 1.8[1]

Note: The table presents data for derivatives of the broader benzothiazole class, illustrating the potential of this scaffold.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method developed by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (derivatives of this compound)

  • Donepezil or Tacrine (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM solution of ATCI in phosphate buffer.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control wells, add 20 µL of the solvent.

    • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.

G A Prepare Reagents: Buffer, AChE, DTNB, ATCI, Test Compounds B Add Buffer, Test Compound, and AChE to 96-well plate A->B C Incubate at 37°C B->C D Add DTNB C->D E Initiate reaction with ATCI D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for AChE inhibition assay.

Signaling Pathway: Cholinergic Neurotransmission

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Choline + Acetyl-CoA B Acetylcholine (ACh) Synthesis A->B ChAT C ACh Vesicle B->C E ACh Release C->E D Action Potential D->C F ACh E->F G Acetylcholinesterase (AChE) F->G J Cholinergic Receptor F->J H Choline + Acetate G->H I Benzothiazole Inhibitor I->G K Signal Transduction J->K

Caption: Inhibition of AChE in the cholinergic synapse.

Application Note 2: Inhibition of Monoamine Oxidase B (MAO-B)

Therapeutic Relevance: Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, particularly dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease and depression, as they increase the levels of dopamine in the brain.

Use of the Scaffold: The planar benzothiazole ring system can effectively interact with the active site of MAO-B. The carboxylic acid at the 6-position provides a handle for introducing various substituents that can modulate potency and selectivity for MAO-B over the related MAO-A isoform.

Quantitative Data on Benzothiazole Derivatives as MAO-B Inhibitors:

Compound IDModification on Benzothiazole ScaffoldTarget EnzymeIC50 (nM)Reference
4a 2-(N-benzyl-N-methylamino)ethylamino-MAO-B67.4 ± 3.1[1]
4d 2-(N,N-diethylamino)ethylamino-MAO-B109.7 ± 4.3[1]
4f 2-(4-benzylpiperazin-1-yl)methyl-MAO-B40.3 ± 1.7[1]
4h 2-(4-(4-fluorobenzyl)piperazin-1-yl)methyl-MAO-B85.1 ± 3.8[1]
4k 2-(4-(2-methoxybenzyl)piperazin-1-yl)methyl-MAO-B124.3 ± 5.8[1]
4m 2-(4-(4-methoxybenzyl)piperazin-1-yl)methyl-MAO-B56.7 ± 2.2[1]
Selegiline Reference DrugMAO-B37.4 ± 1.6[1]

Note: The table presents data for derivatives of the broader benzothiazole class, illustrating the potential of this scaffold.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is based on the detection of a fluorescent product generated by the action of MAO-B.

Materials:

  • Human recombinant MAO-B

  • MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (derivatives of this compound)

  • Selegiline (as a positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MAO-B in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the MAO-B substrate.

  • Assay in 96-Well Plate:

    • To each well of a black microplate, add the test compound at various concentrations. For control wells, add the solvent.

    • Add the MAO-B enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the MAO-B substrate solution.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for kynuramine product) at regular intervals for 30 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value by non-linear regression.

G A Prepare Reagents: Buffer, MAO-B, Substrate, Test Compounds B Add Test Compound and MAO-B to 96-well black plate A->B C Incubate at 37°C B->C D Initiate reaction with Substrate C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for MAO-B inhibition assay.

Signaling Pathway: Dopaminergic Neurotransmission

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Mitochondria (in Glia/Neuron) cluster_3 Postsynaptic Neuron A Tyrosine B L-DOPA A->B TH C Dopamine (DA) Synthesis B->C D DA Vesicle C->D E DA Release D->E H DA E->H F DA Transporter (DAT) G DA F->G I MAO-B G->I H->F L Dopamine Receptor H->L J DOPAC (inactive) I->J K Benzothiazole Inhibitor K->I M Signal Transduction L->M

Caption: Inhibition of MAO-B in dopaminergic neurons.

Application Note 3: Inhibition of Carbonic Anhydrase (CA)

Therapeutic Relevance: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated for the treatment of cancer and epilepsy.

Use of the Scaffold: The benzothiazole nucleus can serve as a scaffold for designing CA inhibitors. The key to potent inhibition is typically the incorporation of a zinc-binding group, such as a sulfonamide, which can be introduced via modification of the 6-carboxylic acid or other positions on the benzothiazole ring.

Quantitative Data on Benzothiazole Derivatives as CA Inhibitors:

Compound IDModification on Benzothiazole ScaffoldTarget EnzymeKi (nM)Reference
5b 2-Amino-6-sulfonamidehCA II3.5[2]
5c 2-Acetamido-6-sulfonamidehCA II10.9[2]
5d 2-Trifluoroacetamido-6-sulfonamidehCA II45.4[2]
5e 2-Propionamido-6-sulfonamidehCA II15.3[2]
Acetazolamide Reference DrughCA II12.1[2]

Note: The table presents data for derivatives of the broader benzothiazole class, illustrating the potential of this scaffold.

Experimental Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a highly sensitive method for measuring CA activity.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • HEPES buffer (pH 7.5)

  • Sodium sulfate

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test compounds (derivatives of this compound)

  • Acetazolamide (as a positive control)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the CA enzyme in HEPES buffer containing sodium sulfate.

    • Prepare solutions of the test compounds and positive control at various concentrations.

  • Enzyme-Inhibitor Incubation:

    • Mix the enzyme solution with the inhibitor solution and allow it to incubate at room temperature for a specified time.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

    • The hydration of CO₂ causes a pH change, which is monitored by the change in absorbance of the pH indicator over time (typically in milliseconds).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the absorbance change.

    • The IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

G A Prepare Solutions: Buffer, CA Enzyme, CO2-sat. water, Test Compounds B Incubate CA Enzyme with Test Compound A->B C Load solutions into Stopped-Flow Spectrophotometer B->C D Rapidly mix Enzyme-Inhibitor with CO2-saturated water C->D E Monitor Absorbance change of pH indicator D->E F Calculate Initial Rates E->F G Determine IC50 and Ki values F->G

Caption: Workflow for CA inhibition assay.

Signaling Pathway: pH Regulation and Ion Transport

G cluster_0 Cell Cytoplasm cluster_1 Cellular Processes A CO2 + H2O B H2CO3 A->B D Carbonic Anhydrase (CA) A->D C H+ + HCO3- B->C F Intracellular pH Regulation C->F G Ion Transport (e.g., in kidney, eye) C->G H Biosynthesis C->H D->C Catalysis E Benzothiazole Inhibitor E->D

Caption: Role of Carbonic Anhydrase and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, with a focus on addressing issues related to low yield.

Troubleshooting Guides & FAQs

This guide addresses specific issues that can lead to low yields in the synthesis of this compound and its precursors, offering potential causes and solutions in a question-and-answer format.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of the precursors, such as 4-amino-3-mercaptobenzoic acid or 2-aminothiophenol derivatives, is crucial. Impurities can lead to side reactions and inhibit the desired cyclization.

    • Solution: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify the purity using techniques like NMR or melting point analysis.

  • Incomplete Reaction: The cyclization reaction to form the benzothiazole ring may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield. For instance, the condensation of o-aminothiophenols with carboxylic acids can be sensitive to the reaction medium.[2]

    • Solution: Experiment with different catalysts and solvent systems. Polyphosphoric acid (PPA) is a common catalyst for this type of condensation, often requiring high temperatures.[2][3] Alternative methods include using methanesulfonic acid/silica gel or microwave-assisted synthesis which may offer better yields under milder conditions.[2][4]

  • Side Reactions: Several side reactions can occur, such as oxidation of the thiol group, decarboxylation of the carboxylic acid at high temperatures, or polymerization of the starting materials or product.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. If high temperatures are necessary, consider using a high-boiling point solvent to ensure a consistent temperature and minimize charring.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or crystallization steps. The solubility of the product in different solvents should be carefully considered.

    • Solution: Optimize the pH during aqueous work-up to ensure complete precipitation of the carboxylic acid. Use a suitable solvent system for recrystallization to maximize recovery of the pure product.

Q2: I am observing the formation of a significant amount of dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

The formation of dark, insoluble material, often referred to as "tar" or polymer, is a common issue in reactions involving aromatic amines and thiols, especially at elevated temperatures.

Potential Causes & Solutions:

  • Oxidative Polymerization: The thiophenol and aminophenol moieties are susceptible to oxidation, which can lead to the formation of disulfide-linked polymers and other complex structures.

    • Solution: As mentioned previously, conducting the reaction under an inert atmosphere is highly recommended. The addition of an antioxidant could be explored, though compatibility with the reaction chemistry must be verified.

  • Thermal Decomposition: At high temperatures, particularly when using catalysts like PPA, the starting materials or the product may decompose, leading to charring.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. If using a heating mantle, ensure good stirring to distribute the heat evenly. Consider alternative, lower-temperature synthetic routes if decomposition is a persistent issue.

  • Reaction with Air/Moisture: Certain intermediates may be sensitive to air or moisture, leading to unwanted side products.

    • Solution: Use dry solvents and glassware, and maintain an inert atmosphere throughout the reaction.

Q3: The purification of my crude product is challenging, and I am losing a significant amount of material. What are some effective purification strategies?

Purification of benzothiazole carboxylic acids can be complicated by their potentially low solubility and the presence of structurally similar impurities.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to low recovery, or too poor, resulting in co-precipitation of impurities.

    • Solution: A solvent screen is recommended to find an optimal system for recrystallization. Common solvents for similar compounds include ethanol, methanol, acetic acid, or mixtures with water.[1]

  • Presence of Insoluble Impurities: The crude product may contain insoluble polymeric material or inorganic salts.

    • Solution: Before recrystallization, dissolve the crude product in a suitable solvent and filter out any insoluble material. If the product is soluble in a basic aqueous solution (due to the carboxylic acid), this can be an effective way to separate it from non-acidic, insoluble impurities. After filtration, the product can be re-precipitated by acidification.

  • Co-crystallization of Impurities: Impurities with similar polarity and structure to the desired product may co-crystallize.

    • Solution: If simple recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) can be effective.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenol and Carboxylic Acids

Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Polyphosphoric Acid (PPA)None110-2201-1250-81[2]
MeSO₃H/SiO₂None1402-1270-92[2]
Samarium(III) triflateWaterNot SpecifiedShort72-92[2]
H₂O₂/HClEthanolRoom Temperature185-94[4]
Microwave Irradiation (P₄S₁₀)NoneNot Applicable3-4 minHigh[4]

Note: Yields are for general 2-substituted benzothiazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Condensation with Polyphosphoric Acid (PPA)

This protocol is a general method adapted from the literature for the synthesis of 2-substituted benzothiazoles.[3]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-amino-5-mercaptobenzoic acid (1 equivalent) to polyphosphoric acid (10-15 times the weight of the aminothiophenol).

  • Addition of Reagent: Slowly add formic acid (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them in water, and analyzing by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

  • Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or aqueous acetic acid.

Protocol 2: Analysis of Reaction Progress by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or THF).

  • TLC Plate: Spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., 10% methanol in dichloromethane).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound cause1 Poor Starting Material Quality start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions (Oxidation, Polymerization) start->cause4 cause5 Product Loss During Work-up start->cause5 solution1 Verify Purity (NMR, MP) Recrystallize Starting Materials cause1->solution1 Check Purity solution2 Monitor by TLC Extend Reaction Time Increase Temperature Moderately cause2->solution2 Monitor Progress solution3 Optimize Catalyst & Solvent Consider Alternative Routes (e.g., Microwave) cause3->solution3 Optimize Parameters solution4 Use Inert Atmosphere (N2/Ar) Control Temperature Carefully cause4->solution4 Minimize Degradation solution5 Optimize pH for Precipitation Perform Solvent Screen for Recrystallization cause5->solution5 Improve Recovery

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Pathway cluster_reactants Starting Materials reactant1 4-Amino-3-mercaptobenzoic acid reaction Cyclocondensation reactant1->reaction reactant2 Formic Acid (or other C1 source) reactant2->reaction catalyst PPA or other acid catalyst catalyst->reaction Heat product This compound reaction->product

Caption: General synthesis pathway for the target molecule.

References

optimizing reaction conditions for benzothiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of benzothiazole derivatives.

Issue 1: Low or No Product Yield

Q1: My reaction between a 2-aminothiophenol and an aldehyde is resulting in a low yield or no product. What are the possible causes and solutions?

Low yields in this condensation reaction are a common issue and can stem from several factors:

  • Inadequate Reaction Conditions : The choice of solvent, temperature, and catalyst is critical. Some reactions benefit from solvent-free conditions or microwave assistance to reduce reaction times and improve yields.[1] It is crucial to optimize these parameters for each specific substrate.

  • Poor Quality of Starting Materials : 2-Aminothiophenol is susceptible to oxidation.[1][2] Using freshly distilled or purified 2-aminothiophenol is recommended. Ensure the aldehyde is pure and devoid of carboxylic acid impurities.[1]

  • Incomplete Oxidation : The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[1][2] If this step is inefficient, it can lead to a mixture of the product and intermediate, thus lowering the yield of the desired benzothiazole.

Troubleshooting Workflow for Low Yields:

LowYield_Troubleshooting start Low or No Product Yield review_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->review_conditions assess_reagents Assess Starting Material Quality (2-Aminothiophenol, Aldehyde) review_conditions->assess_reagents optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst review_conditions->optimize Suboptimal? verify_oxidation Verify Complete Oxidation of Benzothiazoline Intermediate assess_reagents->verify_oxidation purify_reagents Purify Starting Materials: - Distill 2-Aminothiophenol - Purify Aldehyde assess_reagents->purify_reagents Impure? optimize_oxidant Optimize Oxidant: - Increase Oxidant Amount - Change Oxidant verify_oxidation->optimize_oxidant Incomplete? end Improved Yield optimize->end purify_reagents->end optimize_oxidant->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

Q2: I am observing the formation of significant amounts of byproducts during the synthesis. How can I identify and minimize them?

Byproduct formation can be a significant issue, leading to difficult purification and lower yields. Common byproducts include dimers, polymers, and unreacted starting materials.

  • Oxidation of 2-Aminothiophenol : Exposure of 2-aminothiophenol to air can cause it to oxidize, forming a disulfide dimer which can further react to form polymeric byproducts.[2]

  • Side Reactions : Undesired side reactions such as sulfonation or halogenation of the aromatic ring can consume starting material and generate impurities, especially at high temperatures.[3]

  • Incomplete Reaction : Incomplete conversion leads to the presence of starting materials in the product mixture.[3]

Solutions:

  • Use an Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Control Reaction Temperature : Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[2][3]

  • Optimize Reaction Conditions : Systematically vary parameters such as reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.[2] Monitor the reaction to completion using Thin Layer Chromatography (TLC).[2][3]

Byproduct Identification and Mitigation Strategy:

Byproduct_Troubleshooting start Byproduct Detected identify Identify Byproduct Structure start->identify is_dimer Is it a Dimer/Polymer of 2-Aminothiophenol? identify->is_dimer is_side_reaction Is it a Product of a Side Reaction (e.g., sulfonation)? is_dimer->is_side_reaction No solution_dimer Use Inert Atmosphere Use Freshly Purified Reagents is_dimer->solution_dimer Yes is_starting_material Is it Unreacted Starting Material? is_side_reaction->is_starting_material No solution_side_reaction Lower Reaction Temperature Optimize Catalyst is_side_reaction->solution_side_reaction Yes solution_starting_material Increase Reaction Time Optimize Stoichiometry is_starting_material->solution_starting_material Yes end Minimized Byproducts solution_dimer->end solution_side_reaction->end solution_starting_material->end

Caption: Strategy for identifying and mitigating byproducts.

Issue 3: Difficulty in Product Purification

Q3: My final product is difficult to purify. What purification strategies are most effective?

Purification of benzothiazole derivatives can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.[2]

  • Recrystallization : This is a common and effective method for purifying solid products. Choosing a suitable solvent is key. Ethanol is often a good starting point.[2] If colored impurities are present, adding a small amount of activated charcoal to the hot solution can be beneficial.[2]

  • Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.

  • Acid-Base Extraction : If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiazole derivatives?

The most common method is the condensation reaction of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, carboxylic acid, or acyl chloride.[4][5][6][7][8][9] Other methods include the Jacobson cyclization of thiobenzanilides and various multi-component reactions.[6]

Q2: How does the choice of catalyst affect the reaction?

The catalyst can significantly impact reaction time, yield, and selectivity. A variety of catalysts have been used, including:

  • Acids : Glacial acetic acid, hydrochloric acid, and Lewis acids are commonly used.[2][4]

  • Oxidants : Hydrogen peroxide, air, and other mild oxidants can be used to facilitate the final aromatization step.[2][4]

  • Solid-supported catalysts : These offer advantages in terms of ease of separation and potential for recycling.[10]

Q3: Are there "green" synthesis methods available for benzothiazole derivatives?

Yes, several green chemistry approaches have been developed to minimize the environmental impact of benzothiazole synthesis. These methods often involve:

  • Use of green solvents : Such as water or glycerol.

  • Solvent-free conditions : Reactions can be carried out by grinding the reactants together, sometimes with microwave or ultrasonic assistance.[1][10]

  • Use of reusable catalysts : To minimize waste.[10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction conditions on the yield of 2-substituted benzothiazoles.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2-Arylbenzothiazoles

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeH2O2/HClEthanol194[4][10]
24-ChlorobenzaldehydeH2O2/HClEthanol192[4]
3BenzaldehydeNH4ClMethanol/Water1High[4]
4Various AromaticMicrowaveEthanol0.08-0.1385-95[2]
5BenzaldehydesUltrasonic ProbeSolvent-free0.3365-83[2]

Table 2: Effect of Substituents on Aldehyde on Reaction Yield

EntryAldehyde SubstituentCatalystConditionsYield (%)Reference
14-OCH3 (Electron-donating)H2O2/HClRoom Temp, 1h93[4]
24-NO2 (Electron-withdrawing)H2O2/HClRoom Temp, 1h91[4]
34-Cl (Electron-withdrawing)MoO3 nanorodsSolvent-free, 80°C, 15-30 min95[10]
44-N(CH3)2 (Electron-donating)L-proline, MicrowaveSolvent-free45[10]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).[2]

  • Add ethanol as the solvent. A starting concentration of 0.1-0.5 M is recommended.[2]

  • Add the catalyst to the solution.

  • Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.[2]

  • If the product does not precipitate, remove the solvent under reduced pressure.[2]

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[2]

Experimental Workflow:

Experimental_Workflow reagents Combine Reactants: - 2-Aminothiophenol - Aldehyde - Solvent - Catalyst reaction Heat to Reflux Monitor by TLC reagents->reaction workup Cool to Room Temperature Isolate Crude Product reaction->workup purification Purify Product: - Recrystallization - Column Chromatography workup->purification product Pure Benzothiazole Derivative purification->product

Caption: General experimental workflow for benzothiazole synthesis.

Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.[2]

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[2]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (including charcoal, if used).[2]

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[2]

  • Collect the purified crystals by vacuum filtration.[2]

  • Wash the crystals with a small amount of cold solvent.[2]

  • Dry the crystals under vacuum to remove any residual solvent.[2]

References

Technical Support Center: Purification of 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid.

Problem 1: Low Purity After Initial Synthesis

Symptom Possible Cause Suggested Solution
The isolated solid is an off-color or a sticky residue.Presence of unreacted starting materials or colored byproducts.1. Wash the crude product with a 5% sodium bicarbonate solution to remove acidic starting materials or byproducts.[1] 2. Perform a recrystallization from a suitable solvent such as ethanol.[1][2] 3. If impurities persist, consider column chromatography.
NMR or LC-MS analysis shows multiple unexpected peaks.Formation of isomeric byproducts or degradation of the target compound.1. Review the reaction conditions; high temperatures may lead to side reactions. 2. For purification, utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).[3] 3. Consider derivatization to aid in separation if the impurities are difficult to remove.

Problem 2: Difficulty with Recrystallization

Symptom Possible Cause Suggested Solution
The compound does not dissolve in the chosen solvent, even with heating.The solvent is not polar enough to dissolve the compound.Try a more polar solvent or a solvent mixture. Common solvents for benzothiazole derivatives include ethanol and acetone.[1]
The compound "oils out" instead of forming crystals upon cooling.The solution is too concentrated, or the cooling rate is too fast.1. Add more solvent to the hot solution to decrease the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
Crystals do not form even after slow cooling and seeding.The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures (e.g., ethanol/water, acetone/water).

Problem 3: Challenges with Column Chromatography

Symptom Possible Cause Suggested Solution
The compound does not move from the baseline of the TLC plate.The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For acidic compounds, adding a small amount of acetic acid to the eluent can improve mobility.[4]
The compound streaks on the TLC plate and the column.The compound is interacting too strongly with the silica gel.1. Add a small percentage of a polar solvent like methanol or acetic acid to the eluent. 2. Consider using a different stationary phase, such as alumina.
Poor separation between the product and a close-running impurity.The chosen solvent system does not provide sufficient resolution.1. Experiment with different solvent systems of varying polarity. 2. Consider using a gradient elution method. 3. If available, HPLC can offer better separation for challenging mixtures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid?

A1: Common impurities include unreacted starting materials such as substituted 2-aminothiophenols and carboxylic acids or their derivatives.[5][6] Additionally, side products from competing reactions, isomers, and potentially decarboxylated product (2-hydroxy-4-methyl-1,3-benzothiazole) can be present, especially if the reaction or workup involves high temperatures.[7]

Q2: How can I effectively remove unreacted starting materials?

A2: An acidic wash (e.g., dilute HCl) can help remove unreacted basic starting materials like aminothiophenols, while a basic wash (e.g., 5% sodium bicarbonate solution) is effective for removing unreacted carboxylic acids.[1][8]

Q3: What is the best method for purifying the final product to a high degree of purity (>99%)?

A3: For achieving high purity, a multi-step purification approach is often necessary. This typically involves an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification.[3][9] For analytical standards, preparative HPLC may be required.

Q4: Can the carboxylic acid group decarboxylate during purification?

A4: Yes, benzothiazole-2-carboxylic acids can be prone to decarboxylation, particularly at elevated temperatures.[7] It is advisable to use moderate temperatures during recrystallization and to avoid prolonged heating. When concentrating solutions, using a rotary evaporator at reduced pressure and moderate temperature is recommended.

Q5: My compound has poor solubility in common organic solvents. What can I do?

A5: For compounds with poor solubility, you can try more polar aprotic solvents like DMF or DMSO for dissolution before attempting purification, though their high boiling points can make removal challenging. Another approach is to temporarily convert the carboxylic acid to a more soluble ester derivative for purification, followed by hydrolysis back to the acid.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Transfer the crude 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude or partially purified compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Solvent Screen for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal FormationPurity (e.g., by HPLC)
EthanolUser DataUser DataUser DataUser Data
AcetoneUser DataUser DataUser DataUser Data
Ethyl AcetateUser DataUser DataUser DataUser Data
WaterUser DataUser DataUser DataUser Data
Ethanol/WaterUser DataUser DataUser DataUser Data

Table 2: Column Chromatography Optimization

Stationary PhaseMobile Phase (Ratio)Retention Factor (Rf) of ProductSeparation from Impurity X
Silica GelHexane:Ethyl Acetate (e.g., 7:3)User DataUser Data
Silica GelDichloromethane:Methanol (e.g., 9.5:0.5)User DataUser Data
AluminaHexane:Ethyl Acetate (e.g., 8:2)User DataUser Data

Visualizations

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Remove acidic/ basic impurities Recrystallization Recrystallization Wash->Recrystallization Bulk Purification Column Column Chromatography Recrystallization->Column High Purity Needed Pure Pure Product Recrystallization->Pure Sufficiently Pure Column->Pure

Caption: General purification workflow for 2-Hydroxy-4-methyl-1,3-benzothiazole-6-carboxylic acid.

TroubleshootingRecrystallization Start Recrystallization Fails OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Concentrated Solution too concentrated or cooled too fast OilingOut->Sol_Concentrated Yes Insoluble Insoluble in Hot Solvent? NoCrystals->Insoluble No Sol_TooSoluble Compound too soluble NoCrystals->Sol_TooSoluble Yes Sol_WrongSolvent Incorrect solvent Insoluble->Sol_WrongSolvent Yes Sol_Dilute Add more solvent and cool slowly Sol_Concentrated->Sol_Dilute Sol_ChangeSolvent Change solvent or use co-solvent Sol_TooSoluble->Sol_ChangeSolvent Sol_MorePolar Try a more polar solvent Sol_WrongSolvent->Sol_MorePolar

Caption: Troubleshooting guide for recrystallization issues.

References

improving the solubility of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₈H₅NO₃S and a molecular weight of 195.20 g/mol .[1] It possesses both a hydroxyl and a carboxylic acid functional group, which influence its solubility.[1]

PropertyValueReference
Molecular Formula C₈H₅NO₃S[1]
Molecular Weight 195.20 g/mol [1]
Melting Point >300 °C[1]
LogP 1.28780[1]
Appearance White to light tan crystalline powder

Q2: Why is my this compound not dissolving in aqueous buffers?

The compound has limited solubility in water due to its hydrophobic benzothiazole core.[1] The presence of the carboxylic acid group means its solubility is highly dependent on the pH of the solution.[2][3] At neutral or acidic pH, the carboxylic acid will be protonated, making the compound less soluble in water.

Q3: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous assay media. What is happening?

This is a common issue known as "crashing out" or "antisolvent precipitation".[4] The compound is soluble in the organic solvent (DMSO), but when this solution is diluted into an aqueous buffer, the compound's low aqueous solubility causes it to precipitate.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid this and potential cytotoxicity.[5]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting guide. It may be necessary to combine these approaches for optimal results.

Issue 1: Compound will not dissolve in the initial solvent.
  • Strategy: Use an appropriate organic solvent for the stock solution.

    • Recommendation: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of a wide range of compounds.[5]

    • Protocol:

      • Weigh out the desired amount of this compound.

      • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

      • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (e.g., 37°C) can also aid dissolution, but be cautious of potential compound degradation.[5]

Issue 2: Compound precipitates upon dilution of the DMSO stock into aqueous media.

This is the most common challenge. Here are several strategies to address it, starting with the simplest.

  • Strategy 1: Optimize the Final DMSO Concentration.

    • Explanation: The final concentration of DMSO in the assay should be as low as possible while maintaining compound solubility.

    • Troubleshooting:

      • Ensure the final DMSO concentration is below 0.5% (v/v).[5]

      • Always include a vehicle control in your experiments with the same final DMSO concentration as your test samples.[5]

  • Strategy 2: Adjust the pH of the Assay Buffer.

    • Explanation: As a carboxylic acid, the solubility of this compound is pH-dependent.[2][3] Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

    • Protocol:

      • Prepare a series of buffers with slightly increasing pH values (e.g., pH 7.4, 7.8, 8.2).

      • Test the solubility of the compound upon dilution into each buffer.

      • Caution: Ensure the final pH is compatible with your biological assay and does not affect cell viability or enzyme activity.

  • Strategy 3: Employ Surfactants.

    • Explanation: Surfactants can help to stabilize the compound in an aqueous environment and prevent aggregation.[4]

    • Recommended Surfactants and Working Concentrations:

      Surfactant Typical Final Concentration
      Tween® 20 0.05 - 0.1% (v/v)[4]

      | Pluronic® F-68 | ~0.1% (w/v)[4] |

    • Protocol:

      • Prepare a stock solution of the surfactant in your assay buffer.

      • Add the surfactant to your final assay buffer before adding the compound's DMSO stock solution.[4]

      • Gently mix to ensure homogeneity.

  • Strategy 4: Use Cyclodextrins as Excipients.

    • Explanation: Cyclodextrins are carrier molecules that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][7][8] Beta-cyclodextrins have been shown to be effective for benzothiazole derivatives.[6][7][9][10]

    • Recommended Cyclodextrin and Working Concentrations:

      Cyclodextrin Typical Final Concentration

      | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (start with 1-5%)[4] |

    • Protocol:

      • Prepare a solution of HP-β-CD in your aqueous buffer.

      • Pre-incubate the compound's DMSO stock with the HP-β-CD solution before final dilution into the assay media.

Experimental Workflows and Protocols

Standard Workflow for Preparing and Diluting Poorly Soluble Compounds

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute DMSO Stock into Aqueous Buffer dissolve->dilute precipitate Precipitation Occurs? dilute->precipitate assay Add to Biological Assay precipitate->assay No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot Yes G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Adjust Buffer pH (e.g., to pH 8.0) start->ph_adjust check1 Soluble? ph_adjust->check1 surfactant Add Surfactant (e.g., 0.05% Tween® 20) check1->surfactant No success Proceed with Assay check1->success Yes check2 Soluble? surfactant->check2 cyclodextrin Use Cyclodextrin (e.g., 1% HP-β-CD) check2->cyclodextrin No check2->success Yes check3 Soluble? cyclodextrin->check3 check3->success Yes combine Combine Strategies (e.g., pH + Surfactant) check3->combine No

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of benzothiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole-based compound shows high efficacy in enzymatic assays but low activity in cell-based assays. Could poor cell permeability be the issue?

A1: Yes, it is highly probable that poor cell permeability is limiting the compound's access to its intracellular target. Benzothiazole derivatives can exhibit a wide range of physicochemical properties that influence their ability to cross the cell membrane. It is crucial to experimentally determine the compound's permeability.

Q2: What are the initial steps to assess the cell permeability of my benzothiazole compound?

A2: A good starting point is to evaluate its passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2] This non-cell-based assay is high-throughput and provides a measure of a compound's ability to diffuse across a lipid membrane.[1] Subsequently, a Caco-2 cell permeability assay should be performed to assess both passive and active transport mechanisms in a system that mimics the human intestinal epithelium.[3][4][5]

Q3: My compound shows low permeability in the Caco-2 assay. What does the efflux ratio tell me?

A3: The efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral to apical direction (B-A) to the apical to basolateral direction (A-B), indicates if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][3][6] An efflux ratio greater than 2 suggests that active efflux is a significant contributor to its low intracellular concentration.[1][7]

Q4: How does the lipophilicity (LogP) of my benzothiazole derivative affect its cell permeability?

A4: Lipophilicity plays a crucial, but complex, role. Generally, increasing lipophilicity can enhance membrane permeability.[7][8][9] However, excessively high lipophilicity can lead to poor aqueous solubility, increased non-specific binding, and faster metabolic clearance, which can negatively impact overall bioavailability.[8][10][11] Therefore, a balance must be struck. Structure-activity relationship (SAR) studies often explore how modifications to the benzothiazole scaffold affect LogP and, consequently, permeability.[8]

Q5: What are the main strategies to improve the cell permeability of a promising benzothiazole-based compound?

A5: There are three primary strategies to consider:

  • Structural Modification (SAR): Systematically modifying the compound's structure to optimize its physicochemical properties, particularly lipophilicity and hydrogen bonding capacity, can improve permeability.[8][12][13]

  • Prodrug Approach: A bioreversible derivative (prodrug) of the active compound can be synthesized to have improved permeability characteristics. Once inside the cell, the prodrug is metabolized to release the active parent drug.[14]

  • Formulation Strategies: Encapsulating the benzothiazole compound in a nano-delivery system, such as solid lipid nanoparticles (SLNs), can enhance its stability, solubility, and cellular uptake.[9][12][15][16]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Cause Troubleshooting Step Expected Outcome
High Efflux Ratio (>2) Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) in the Caco-2 assay.A significant increase in the A-B Papp value and a decrease in the efflux ratio will confirm that the compound is a substrate for that efflux pump.
Low Lipophilicity (Low LogP) Synthesize analogs with increased lipophilicity by adding non-polar functional groups to the benzothiazole scaffold.Improved passive diffusion and a higher A-B Papp value.
High Polarity/Hydrogen Bonding Modify the structure to mask polar groups or reduce the number of hydrogen bond donors/acceptors.Enhanced transcellular permeability.
Poor Aqueous Solubility Improve solubility through formulation strategies like creating solid lipid nanoparticles (SLNs).Increased concentration of the compound at the cell surface, leading to improved permeability.
Issue 2: Inconsistent Permeability Data
Possible Cause Troubleshooting Step Expected Outcome
Poor Compound Solubility in Assay Buffer Test different buffer compositions or add a small percentage of a co-solvent (e.g., DMSO). Ensure the final co-solvent concentration is non-toxic to the cells.Consistent and reproducible permeability values.
Caco-2 Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) before and after the assay. Include a low-permeability marker (e.g., Lucifer Yellow) to check for monolayer integrity.Consistent TEER values and low permeability of the marker will confirm monolayer integrity.
Compound Instability in Assay Buffer Analyze the concentration of the compound in the donor and acceptor wells at the end of the assay to calculate recovery.A recovery rate close to 100% indicates compound stability.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a series of benzothiazole analogs to illustrate the impact of structural modifications and formulation on cell permeability.

Compound Modification LogP Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (B-A/A-B) Permeability Class
BTZ-001 Parent Compound1.50.51.2Low
BTZ-002 Added chloro group2.12.51.5Moderate
BTZ-003 Added methoxy group1.81.04.5Low (Efflux Substrate)
BTZ-001-Pro Amino acid prodrug of BTZ-0010.85.01.0High
BTZ-001-SLN BTZ-001 in SLN formulationN/A8.0N/AHigh

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the permeability of benzothiazole compounds using the Caco-2 cell model.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed the cells onto Transwell™ inserts (e.g., 24-well plate format) at a density of approximately 6 x 10⁴ cells/cm².
  • Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.[3] Change the medium every 2-3 days.

2. Assay Procedure:

  • On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
  • Measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity.
  • Prepare the dosing solution of the benzothiazole compound in HBSS. The final concentration of any co-solvent (like DMSO) should be below 1% to avoid cytotoxicity.
  • For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
  • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the donor and receiver chambers.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of drug transport (mol/s)
  • A is the surface area of the membrane (cm²)
  • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)
  • Calculate the efflux ratio:
  • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Synthesis of a Benzothiazole Amino Acid Prodrug

This protocol describes a general method for the synthesis of an amino acid prodrug of a 2-(4-aminophenyl)benzothiazole derivative.

1. Protection of the Amino Acid:

  • Protect the amino group of the desired amino acid (e.g., glycine) with an Fmoc (9-fluorenylmethyloxycarbonyl) group.

2. Activation of the Protected Amino Acid:

  • Activate the carboxylic acid group of the Fmoc-protected amino acid. This can be achieved using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).

3. Coupling Reaction:

  • React the activated Fmoc-amino acid with the amino group of the 2-(4-aminophenyl)benzothiazole in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).[14] This reaction forms an amide bond.

4. Deprotection:

  • Remove the Fmoc protecting group from the amino acid moiety using a mild base such as piperidine in DMF to yield the final amino acid prodrug.[14]

5. Purification:

  • Purify the final product using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

Protocol 3: Preparation of Benzothiazole-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a hot homogenization method for encapsulating a poorly permeable benzothiazole compound into SLNs.[12][15][16]

1. Preparation of the Lipid and Aqueous Phases:

  • Lipid Phase: Select a suitable solid lipid (e.g., glyceryl monostearate) and melt it by heating it above its melting point. Dissolve the benzothiazole compound in the molten lipid.
  • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

2. Homogenization:

  • Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
  • Follow this with high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

3. Cooling and Nanoparticle Formation:

  • Cool the resulting nanoemulsion in an ice bath. As the lipid solidifies, it forms the solid matrix of the SLNs, entrapping the benzothiazole compound.

4. Characterization:

  • Characterize the prepared SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Visualizations

Experimental_Workflow cluster_Problem Problem Identification cluster_Assessment Permeability Assessment cluster_Analysis Data Analysis cluster_Strategies Improvement Strategies Problem Low Cell-Based Activity PAMPA PAMPA Assay Problem->PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 Papp Calculate Papp Caco2->Papp Efflux Calculate Efflux Ratio Papp->Efflux SAR Structural Modification (SAR) Efflux->SAR Prodrug Prodrug Synthesis Efflux->Prodrug Formulation Nano-formulation (SLNs) Efflux->Formulation

Caption: A general experimental workflow for assessing and improving the cell permeability of benzothiazole-based compounds.

p53_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 activates GADD45 GADD45 p53->GADD45 activates Bax Bax p53->Bax activates MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

References

stability issues of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Action
Unexpected loss of compound in solution over time, even at room temperature. Decarboxylation: The primary stability concern for this compound is the loss of the carboxylic acid group, especially in solution. This degradation is analogous to that observed in similar structures like 6-hydroxybenzothiazole-2-carboxylic acid, which is known to undergo slow decarboxylation even at ambient temperatures.[1]Minimize storage time in solution. Prepare solutions fresh for each experiment. If storage is necessary, keep solutions at low temperatures (2-8°C) and protected from light. Conduct a preliminary stability study under your specific experimental conditions to quantify the rate of degradation.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Ongoing Degradation: The compound may be degrading during the course of your experiment or analytical run.Ensure that the analytical method is stability-indicating. This means the method should be able to separate the parent compound from its degradation products. Use a refrigerated autosampler if possible. Minimize the time samples spend on the benchtop before analysis.
Precipitation of the compound from aqueous solutions. Limited Aqueous Solubility: The benzothiazole core is hydrophobic, which limits the compound's solubility in water despite the presence of polar hydroxyl and carboxylic acid groups.[1] Changes in pH or temperature can affect solubility.Prepare solutions in appropriate buffers. The solubility is expected to be higher at neutral to alkaline pH where the carboxylic acid is deprotonated. The use of co-solvents may be necessary for higher concentrations, but their impact on stability should be evaluated.
Discoloration of the solution upon exposure to light. Photodegradation: Benzothiazole derivatives can be susceptible to degradation upon exposure to UV or visible light.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct photostability studies as part of a comprehensive stability assessment.
Formation of unknown impurities in the presence of oxidizing agents. Oxidation: The benzothiazole ring system and the hydroxyl group may be susceptible to oxidation.Avoid the use of strong oxidizing agents unless they are a required part of the experimental design. If oxidation is suspected, specific analytical tests for oxidative degradation products should be employed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most likely primary degradation pathway is decarboxylation, which involves the loss of the carboxylic acid group to form 2-hydroxy-1,3-benzothiazole. This is based on the known instability of similar benzothiazole-2-carboxylic acid derivatives.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be prepared fresh whenever possible. If short-term storage is required, it is recommended to store solutions at 2-8°C, protected from light, and in a tightly sealed container. The optimal pH for storage should be determined through stability studies.

Q4: Is this compound sensitive to light?

A4: Benzothiazole-containing molecules can be photosensitive. Therefore, it is best practice to protect solutions from light to prevent potential photodegradation. This can be achieved by using amber-colored glassware or by wrapping the container in an opaque material like aluminum foil.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2] Such a method should be able to separate the parent compound from its potential degradation products, primarily the decarboxylated form. Mass spectrometry (MS) can be coupled with HPLC to identify unknown degradation products.[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C). Also, expose a solution of the compound to the same temperature.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques like LC-MS.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH40°C8 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Dry Heat80°C24 hours
PhotolyticICH Q1B Option 2AmbientAs per guidelines

Visualizations

Potential Degradation Pathway of this compound parent This compound degraded 2-Hydroxy-1,3-benzothiazole parent->degraded Decarboxylation (Heat, pH changes in solution) co2 CO2

Caption: Potential decarboxylation degradation pathway.

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradants & Quantify Degradation analyze->end

Caption: Workflow for forced degradation studies.

References

strategies to reduce byproducts in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzothiazole synthesis starting from 2-aminothiophenol?

A: The most prevalent byproduct is the disulfide-linked dimer, bis(2-aminophenyl) disulfide, which can further react to form polymeric materials.[1] This occurs due to the high susceptibility of the thiol group in 2-aminothiophenol to oxidation, especially when exposed to air.[1] Other common impurities include unreacted starting materials and incompletely cyclized intermediates.[2] In reactions involving carbonyl sources like phosgene, symmetrical N,N'-bis(2-mercaptophenyl)urea can also form.[2]

Q2: How can I prevent the oxidation of 2-aminothiophenol starting material?

A: To minimize oxidation, it is crucial to use freshly purified 2-aminothiophenol for your reaction.[1] Running the synthesis under an inert atmosphere, such as dry nitrogen or argon, is highly effective as it prevents contact with atmospheric oxygen.[1][2]

Q3: What are considered "green" or more environmentally friendly synthesis methods that can also reduce side reactions?

A: Green chemistry approaches often lead to higher selectivity and fewer byproducts.[3] Techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4] The use of ultrasound irradiation is another efficient, solvent-free, and catalyst-free method.[5] Additionally, employing reusable heterogeneous catalysts, visible-light-assisted pathways, or conducting reactions in aqueous media are effective green strategies.[1][3][6]

Q4: My reaction is not going to completion, leaving uncyclized intermediates. How can I fix this?

A: Incomplete cyclization can be addressed by optimizing several reaction parameters. Ensure you are allowing for sufficient reaction time; monitoring progress with Thin Layer Chromatography (TLC) is advisable.[2] Increasing the reaction temperature or extending the heating time can help drive the cyclization to completion. The choice of catalyst and solvent also plays a critical role and may need to be systematically optimized for your specific substrates.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of a yellow, insoluble precipitate. Oxidation of 2-aminothiophenol to form disulfide dimers and polymers.[1]• Use freshly distilled or recrystallized 2-aminothiophenol.• Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain it throughout the synthesis.[1][2]• Avoid excessively high temperatures which can promote polymerization.[1]
A byproduct with a higher molecular weight is observed (potential dimerization). Reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.[1]• Add one of the key reactants slowly (e.g., via syringe pump) to maintain a low concentration of reactive intermediates.[1]• Experiment with different catalysts that can selectively promote the intramolecular cyclization pathway.[1]
Low yield of the desired benzothiazole product. • Suboptimal reaction conditions (temperature, time, solvent).• Incorrect stoichiometry of reactants.[2]• Inefficient purification protocol.• Systematically vary reaction parameters to find the optimal conditions.[1]• Carefully check the molar ratios of your reactants.[2]• Optimize your purification method (e.g., recrystallization solvent, column chromatography conditions).[1]
Formation of benzothiazolone instead of the desired benzothiazole (in CO₂-based synthesis). The reaction with CO₂ can lead to benzothiazolone as a byproduct.• The use of a hydrosilane reducing agent (e.g., diethylsilane) can suppress the formation of benzothiazolones and favor the desired benzothiazole.[3][7]

Quantitative Data on Reaction Optimization

Optimizing reaction conditions is critical for maximizing yield and minimizing byproducts. The following table summarizes results from a study on the solvent- and catalyst-free synthesis of 2-substituted benzothiazoles using ultrasound irradiation, demonstrating the impact of substituents on product yield.

Table 1: Yields of 2-Substituted Benzothiazoles via Ultrasound Irradiation [5]

EntryAldehyde SubstituentProductYield (%)
1H2-phenylbenzothiazole83
24-Cl2-(4-chlorophenyl)benzothiazole78
34-Br2-(4-bromophenyl)benzothiazole75
44-NO₂2-(4-nitrophenyl)benzothiazole65
54-OH2-(4-hydroxyphenyl)benzothiazole72
64-OCH₃2-(4-methoxyphenyl)benzothiazole80

Reaction Conditions: 2-aminothiophenol (3.00 mmol), substituted benzaldehyde (3.00 mmol), irradiated under an ultrasonic probe (51 W) for 20 minutes at room temperature.

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole

This protocol provides a general guideline for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, a common model reaction.

Materials:

  • 2-aminothiophenol (1 eq.)

  • Benzaldehyde (1 eq.)

  • Ethanol (as solvent, ~0.1-0.5 M concentration)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove air.

  • Reagents: To the flask, add 2-aminothiophenol (1 eq.) followed by ethanol.

  • Addition: While stirring, add benzaldehyde (1 eq.) to the mixture. If using a catalyst, add it at this stage.

  • Reaction: Heat the mixture to reflux (the boiling point of ethanol, ~78°C).

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed (typically a few hours).

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Filtration: If a solid precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: If the product does not precipitate, remove the ethanol under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Purify 2-Aminothiophenol (Distillation/Recrystallization) p2 Dry Glassware & Setup under Inert Atmosphere (N2/Ar) p1->p2 r1 Charge Solvent & 2-Aminothiophenol p2->r1 r2 Slowly Add Aldehyde/Carboxylic Acid r1->r2 r3 Add Catalyst (if required) r2->r3 r4 Heat to Reflux & Monitor by TLC r3->r4 w1 Cool to Room Temperature r4->w1 w2 Isolate Crude Product (Filtration or Evaporation) w1->w2 w3 Purify by Recrystallization or Column Chromatography w2->w3 end end w3->end Characterize Pure Product

Caption: Experimental workflow for minimizing byproducts in benzothiazole synthesis.

G start High Level of Byproduct Observed in Reaction check_byproduct Identify Byproduct (e.g., by Mass Spec) start->check_byproduct is_dimer Is it the Disulfide Dimer? check_byproduct->is_dimer yes_dimer_actions Implement Strategies: 1. Use Inert Atmosphere (N2/Ar) 2. Use Freshly Purified Starting Material 3. Choose Milder Oxidant is_dimer->yes_dimer_actions Yes no_dimer_check_intermediate Is it an Uncyclized Intermediate? is_dimer->no_dimer_check_intermediate No yes_intermediate_actions Implement Strategies: 1. Increase Reaction Time 2. Increase Temperature 3. Optimize Catalyst/Solvent no_dimer_check_intermediate->yes_intermediate_actions Yes other_byproduct Consult Literature for Specific Byproduct Mitigation no_dimer_check_intermediate->other_byproduct No

Caption: Troubleshooting logic for identifying and reducing common byproducts.

References

Technical Support Center: Optimizing HPLC Methods for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the analysis of benzothiazole derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for benzothiazole derivatives?

A robust starting point for analyzing benzothiazole derivatives is a reversed-phase HPLC method with UV detection.[1][2] Benzothiazoles are aromatic and typically exhibit strong UV absorbance.[1] A C18 column is the most common choice for the stationary phase due to its versatility in separating a wide range of compounds based on hydrophobicity.[3]

Q2: Which HPLC column is most suitable for benzothiazole analysis?

Reversed-phase columns are overwhelmingly the preferred choice.[3]

  • C18 (Octadecylsilane): This is the most widely used and recommended starting point. It separates compounds based on their hydrophobic character.[1][3]

  • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: For basic benzothiazole derivatives that are prone to interacting with residual silanols on the silica surface (causing peak tailing), these columns can offer improved peak shape.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar benzothiazole derivatives that show little retention on C18 columns, HILIC is a viable alternative.[3]

Q3: How should I prepare the mobile phase for analyzing benzothiazole derivatives?

Mobile phase preparation is critical for reproducible results.[5]

  • Solvent Selection: A mixture of acetonitrile (ACN) or methanol and water is standard for reversed-phase HPLC.[6] Acetonitrile is often preferred as it provides lower backpressure.

  • pH Control: For ionizable benzothiazole derivatives, controlling the mobile phase pH is crucial to ensure consistent retention and good peak shape.[5] Using a buffer (e.g., phosphate or formate) at a pH at least 1.5-2 units away from the analyte's pKa is recommended to keep the compound in a single ionic state.[7]

  • Degassing: Always degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging to prevent air bubbles from causing baseline noise and pump issues.[8][9]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can block the column or system components.[8]

Q4: What is the optimal UV detection wavelength for benzothiazole derivatives?

Benzothiazole derivatives generally have strong UV absorbance. A common starting wavelength is 254 nm.[1] However, for optimal sensitivity, it is best to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of your specific analyte. A photodiode array (PDA) detector is highly useful during method development for this purpose.[10] Wavelengths such as 240 nm and 272 nm have also been reported for specific derivatives.[10][11]

HPLC Method Development and Optimization Workflow

HPLC Method Development Workflow for Benzothiazole Derivatives cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation & Finalization LitReview Literature Review & Analyte Properties ColSelect Column Selection (e.g., C18) LitReview->ColSelect MobPhasePrep Initial Mobile Phase (ACN/Water) ColSelect->MobPhasePrep Screening Isocratic & Gradient Screening MobPhasePrep->Screening OptimizeMP Optimize Mobile Phase (pH, % Organic) Screening->OptimizeMP OptimizeParams Optimize Other Parameters (Flow Rate, Temp) OptimizeMP->OptimizeParams SST System Suitability Test (Resolution, Tailing) OptimizeParams->SST SST->OptimizeMP Fails Criteria Validation Method Validation (Linearity, Accuracy) SST->Validation Meets Criteria FinalMethod Finalized SOP Validation->FinalMethod

Caption: A typical workflow for developing a robust HPLC method.

Data & Protocols

Table 1: Recommended Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; good balance of efficiency and backpressure.[1]
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile often provides better peak shape and lower pressure than methanol. A gradient is useful for screening complex mixtures.[12]
Gradient Start at 10-20% ACN, ramp to 90-95% ACNElutes a wide range of polar and non-polar derivatives.[13]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[9]
Detection UV at 254 nm or λmax254 nm is a good starting point; use λmax for best sensitivity.[1]
Injection Vol. 10 µLA common volume that avoids column overload for typical sample concentrations.[1]
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting benzothiazole derivatives from aqueous matrices like wastewater.[2]

  • Materials:

    • SPE Cartridges (e.g., Oasis HLB)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Sample adjusted to the appropriate pH.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[2]

    • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.[2]

    • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[2]

    • Elution: Elute the benzothiazole derivatives with a suitable organic solvent like methanol or acetonitrile.

    • Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[2]

Troubleshooting Guide

Table 2: Troubleshooting Common HPLC Issues for Benzothiazole Analysis
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups (for basic analytes). - Column void or contamination. - Mobile phase pH close to analyte pKa.- Lower mobile phase pH to ~2-3 to protonate silanols. - Use a highly deactivated or end-capped column.[14] - Replace guard/analytical column.[4] - Adjust pH to be >2 units from analyte pKa.[7]
Shifting Retention Times - Poor column equilibration. - Inconsistent mobile phase composition. - Fluctuating column temperature. - Pump or leak issues.- Increase column equilibration time between runs.[9] - Prepare fresh mobile phase daily; ensure proper mixing.[9] - Use a column oven for stable temperature control.[9] - Check for leaks and purge the pump.[15]
Poor Resolution - Mobile phase is too strong (low retention). - Insufficient column efficiency. - Unsuitable mobile phase composition.- Decrease the percentage of organic solvent (e.g., ACN) in the mobile phase.[4] - Switch to a column with smaller particles (e.g., 3 µm).[16] - Optimize the mobile phase pH or try a different organic solvent (e.g., methanol).[6]
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp instability. - Column bleed or slow equilibration.- Degas the mobile phase thoroughly.[8] - Flush the system and detector cell; use high-purity solvents.[9] - Replace the detector lamp if it is near the end of its lifespan.[8] - Ensure sufficient column equilibration with the mobile phase.[8]
No Peaks Detected - Incorrect detection wavelength. - Analyte degradation or instability. - Sample concentration is below the limit of detection (LOD).- Verify the detector is set to the correct wavelength (λmax).[2] - Investigate analyte stability under the experimental conditions.[2] - Concentrate the sample or use a more sensitive detector (e.g., LC-MS).[2]
Table 3: Example Retention Times for Benzothiazole Derivatives[11]

This table presents example data from a published method for the simultaneous determination of 2-mercaptobenzothiazole (MBT) and 2,2'-dithiobis-benzothiazole (MBTS).[11]

CompoundRetention Time (min)
2-Mercaptobenzothiazole (MBT)4.45
Naphthalene (Internal Standard)6.25
2,2'-Dithiobis-benzothiazole (MBTS)8.78

Method Conditions: Microbondapak C18 column; Mobile Phase: THF:Acetonitrile:Buffer (40:40:20, v/v), pH 4.0; Flow Rate: 1.0 mL/min; Detection: 240 nm.[11]

Troubleshooting Workflow: Peak Tailing

Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Asymmetry > 1.2) CheckHardware Step 1: Check Hardware - Are fittings correct? - Column void present? Start->CheckHardware CheckColumn Is the column old or contaminated? CheckHardware->CheckColumn CheckChemistry Step 2: Check Chemistry Is the analyte basic? CheckColumn->CheckChemistry No Sol_Hardware Fix fittings. Replace guard/main column. CheckColumn->Sol_Hardware Yes CheckpH Is mobile phase pH > 3? CheckChemistry->CheckpH CheckOverload Step 3: Check Concentration Are peaks broad and tailing? CheckChemistry->CheckOverload No (Analyte is not basic) CheckpH->CheckOverload No Sol_pH Lower mobile phase pH to 2.5-3.0. Use a buffer. CheckpH->Sol_pH Yes Sol_ColumnType Use a polar-embedded or end-capped column. CheckpH->Sol_ColumnType No, but still tailing CheckConc Is sample concentration high? CheckOverload->CheckConc Sol_Dilute Dilute sample or reduce injection volume. CheckConc->Sol_Dilute Yes End Problem Resolved CheckConc->End No Sol_Hardware->End Sol_pH->End Sol_ColumnType->End Sol_Dilute->End

Caption: A logical decision tree for diagnosing and solving peak tailing.

References

Validation & Comparative

comparative analysis of benzothiazole vs. benzimidazole derivatives in oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of drug discovery, with benzothiazole and benzimidazole scaffolds being two of the most prominent. Both classes of compounds have demonstrated significant potential in oncology, exhibiting a wide range of antitumor activities. This guide provides a comparative analysis of benzothiazole and benzimidazole derivatives, offering insights into their mechanisms of action, therapeutic efficacy, and the experimental methodologies used to evaluate them. This objective comparison is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel anticancer agents.

At a Glance: Key Differences and Similarities

FeatureBenzothiazole DerivativesBenzimidazole Derivatives
Core Structure Benzene ring fused to a thiazole ringBenzene ring fused to an imidazole ring
Primary Mechanisms of Action Tyrosine kinase inhibition, carbonic anhydrase inhibition, topoisomerase inhibition, apoptosis induction.[1][2][3]Tubulin polymerization inhibition, DNA intercalation, topoisomerase inhibition, apoptosis induction, kinase inhibition.[4][5][6]
Key Molecular Targets EGFR, VEGFR, PI3K, C-Met, Carbonic Anhydrase IX/XII.[7][8][9]Tubulin, Topoisomerase I/II, PARP, CDKs, PI3K/AKT, MAPK.[4][10]
Clinical Significance Several derivatives have entered clinical trials, with some approved for diagnostic and therapeutic use in various diseases, including cancer.[8]Numerous derivatives have been investigated, with some, like bendamustine, being established anticancer drugs. Others are in ongoing clinical trials.[4][10][11]

Delving into the Mechanisms of Action

Both benzothiazole and benzimidazole derivatives exert their anticancer effects through a multitude of pathways, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Benzothiazole derivatives have shown a strong propensity for inhibiting various protein kinases, which are crucial for cell signaling and growth.[1] For instance, they have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are pivotal in tumor angiogenesis and progression.[7][8] Another significant mechanism is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation in the tumor microenvironment and are linked to hypoxic tumors.[12][13][14]

Benzimidazole derivatives , on the other hand, are well-known for their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][15] This disruption of the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[6][15] Furthermore, many benzimidazole-based compounds act as DNA intercalating agents and topoisomerase inhibitors, thereby disrupting DNA replication and repair processes in rapidly dividing cancer cells.[4][10] Some derivatives also function as Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapy for cancers with specific DNA repair defects.[10]

Visualizing the Pathways

To better understand the intricate mechanisms of these compounds, the following diagrams illustrate some of the key signaling pathways they modulate.

Benzothiazole_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->RTK Benzothiazole->PI3K Inhibition

Fig. 1: Benzothiazole derivatives inhibiting key kinase signaling pathways.

Benzimidazole_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tubulin Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Benzimidazole Benzimidazole Derivatives Benzimidazole->Tubulin Inhibition Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition PARP PARP Benzimidazole->PARP Inhibition DNA DNA DNA->Topoisomerase DNA->PARP Apoptosis Apoptosis Topoisomerase->Apoptosis PARP->Apoptosis CellCycleArrest->Apoptosis

Fig. 2: Benzimidazole derivatives targeting tubulin and DNA-related enzymes.

Quantitative Analysis: A Look at the Numbers

The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for representative benzothiazole and benzimidazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[12][13]
H460 (Lung)0.29[12][13]
A549 (Lung)0.84[12][13]
MDA-MB-231 (Breast)0.88[12][13]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Lung)0.0718[12]
Hydrazine based benzothiazoleHeLa (Cervical)2.41[12][16]
COS-7 (Kidney)4.31[12][16]
Pyrimidine based carbonitrile benzothiazoleVarious (6 cell lines)Potent Activity[12][13]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-acridine derivative (8I)K562 (Leukemia)2.68[10]
HepG-2 (Liver)8.11[10]
MebendazoleGlioblastoma cell linesClinically attainable[4]
AlbendazoleColorectal cancer cellsEnhances chemosensitivity[4]
5,6-dimethylbenzimidazole derivativesBreast and lung cancer cellsIncreased cytotoxicity[4]

Experimental Protocols: How the Data is Generated

The IC50 values presented in the tables are typically determined using a set of standardized in vitro assays. A general workflow for such an experiment is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Compound_Prep 3. Prepare serial dilutions of test compounds Seeding->Compound_Prep Incubation 4. Add compounds to cells and incubate (24-72h) Compound_Prep->Incubation MTT_Reagent 5. Add MTT reagent Incubation->MTT_Reagent Formazan_Solubilization 6. Solubilize formazan crystals MTT_Reagent->Formazan_Solubilization Absorbance_Reading 7. Measure absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Plot dose-response curve and calculate IC50 Absorbance_Reading->IC50_Calculation

Fig. 3: General workflow for determining IC50 values using the MTT assay.

Detailed Methodology: MTT Assay

  • Cell Culture and Seeding: Cancer cells of a specific cell line are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Once confluent, the cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are then incubated to allow the cells to adhere.

  • Compound Treatment: The benzothiazole or benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared in the cell culture medium. The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) alone are also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Cell Viability Assessment: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Data Acquisition and Analysis: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control wells. A dose-response curve is then generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined from this curve as the concentration that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

Both benzothiazole and benzimidazole derivatives represent highly versatile and privileged scaffolds in the development of anticancer agents. While they share some common mechanisms, such as topoisomerase inhibition and induction of apoptosis, they also exhibit distinct primary modes of action. Benzothiazoles are particularly prominent as kinase inhibitors, whereas benzimidazoles are well-established as potent tubulin polymerization inhibitors.

The choice between these two scaffolds for drug design will depend on the specific molecular target and the desired therapeutic outcome. For instance, in cancers driven by specific kinase mutations, a benzothiazole-based inhibitor might be more appropriate. Conversely, for targeting rapidly dividing tumors, a benzimidazole derivative that disrupts microtubule formation could be more effective.

Future research will likely focus on the development of hybrid molecules that combine the pharmacophoric features of both scaffolds to create dual-action or multi-targeted agents with enhanced efficacy and a reduced likelihood of drug resistance. Furthermore, a deeper understanding of the structure-activity relationships will continue to guide the synthesis of more potent and selective derivatives, ultimately expanding the arsenal of targeted therapies in the fight against cancer.

References

New Frontiers in Antimicrobial Research: A Comparative Guide to Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial efficacy of newly synthesized benzothiazole derivatives, offering a comparative look at their performance against key pathogenic microbes. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual workflows to accelerate the discovery of next-generation antimicrobial agents.

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzothiazole, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to the broad-spectrum antimicrobial activity exhibited by its derivatives.[1][2] This guide synthesizes recent findings on the antimicrobial validation of several novel benzothiazole compounds, presenting a comparative analysis of their efficacy and the experimental methodologies employed.

Comparative Antimicrobial Activity

Recent studies have demonstrated the potent antimicrobial effects of various novel benzothiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition.

Below is a summary of the antimicrobial activity of selected novel benzothiazole compounds from recent research, compared with standard antimicrobial agents.

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Benzothiazole Derivatives
Compound 3Escherichia coli25-10027[3]
Staphylococcus aureus50-200-[3]
Bacillus subtilis25-200-[3]
Candida albicans25-[3]
Compound 4Escherichia coli25-10025[3]
Staphylococcus aureus50-200-[3]
Bacillus subtilis25-200-[3]
Candida albicans--[3]
Compound A1Escherichia coli-19[1]
Staphylococcus aureus-21[1]
Aspergillus niger-20[1]
Candida albicans-19[1]
Compound A2Escherichia coli-21[1]
Staphylococcus aureus-21[1]
Aspergillus niger-23[1]
Candida albicans-21[1]
Compound A07Staphylococcus aureus15.6-[4]
Escherichia coli7.81-[4]
Salmonella typhi15.6-[4]
Klebsiella pneumoniae3.91-[4]
Compound 41cEscherichia coli3.1-[5]
Pseudomonas aeruginosa6.2-[5]
Bacillus cereus12.5-[5]
Staphylococcus aureus12.5-[5]
Standard Antibiotics
CiprofloxacinEscherichia coli12.5-[5]
KanamycinEscherichia coli6.2531[3]
Staphylococcus aureus6.2529[3]
Bacillus subtilis3.1328[3]
Amphotericin-BAspergillus niger--[1]
Candida albicans--[1]

Experimental Protocols

The validation of antimicrobial activity involves standardized and rigorous experimental procedures. The following are detailed methodologies for the key experiments cited in the evaluation of novel benzothiazole compounds.

Agar Well Diffusion Method for Antibacterial and Antifungal Activity

This method is widely used to determine the zone of inhibition, which indicates the extent of antimicrobial activity.

Procedure:

  • Media Preparation: Nutrient agar for bacteria and Potato Dextrose Agar for fungi are prepared and sterilized by autoclaving.[1]

  • Plate Preparation: The sterile molten agar is poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface using a sterile cotton swab.[1]

  • Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the agar.[1]

  • Compound Application: A specific volume (e.g., 100 µL) of the test benzothiazole compound solution (at a known concentration) is added to each well.[1] A standard antibiotic (e.g., Ciprofloxacin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.[1]

  • Data Collection: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation of Stock Solutions: Stock solutions of the benzothiazole compounds and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the test compounds and standards are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control (microorganism in broth without any compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Research Process

To better understand the workflow and potential mechanisms of action, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Benzothiazole Derivatives Characterization Structural Characterization (FTIR, NMR, Mass Spec) Synthesis->Characterization AgarWell Agar Well Diffusion Assay (Zone of Inhibition) Characterization->AgarWell MIC Broth Microdilution Assay (Minimum Inhibitory Concentration) AgarWell->MIC Comparison Comparison with Standard Antibiotics MIC->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for validating antimicrobial activity.

G Benzothiazole Benzothiazole Compound TargetEnzyme Microbial Enzyme (e.g., DNA Gyrase, Dihydroorotase) Benzothiazole->TargetEnzyme Binds to Inhibition Inhibition TargetEnzyme->Inhibition Pathway Essential Metabolic Pathway (e.g., DNA Replication, Pyrimidine Synthesis) CellDeath Microbial Cell Death Pathway->CellDeath Leads to Inhibition->Pathway Blocks

Caption: Potential mechanism of antimicrobial action.

Mechanism of Action

While the precise mechanism of action can vary between different benzothiazole derivatives, several studies suggest that their antimicrobial activity may be attributed to the inhibition of essential microbial enzymes.[5][6] Molecular docking studies have indicated that these compounds can bind to the active sites of enzymes such as DNA gyrase and dihydroorotase.[3][5] DNA gyrase is crucial for bacterial DNA replication, and its inhibition leads to cell death. Dihydroorotase is a key enzyme in the pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and cell wall components.[7][8] By inhibiting these vital enzymes, benzothiazole compounds disrupt critical cellular processes, ultimately resulting in their antimicrobial effect.

Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of these promising novel benzothiazole compounds. The data presented here provides a solid foundation for the continued development of this important class of antimicrobial agents.

References

comparing the efficacy of different 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer Properties of Novel Benzothiazole Compounds

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide offers a comparative analysis of the efficacy of various 2-substituted benzothiazole derivatives, with a particular focus on compounds structurally related to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to inform the strategic design and development of next-generation benzothiazole-based cancer therapeutics.

Quantitative Efficacy: A Comparative Analysis

The anticancer activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the in vitro cytotoxic efficacy (IC50 values) of a selection of 2-substituted benzothiazole derivatives against various human cancer cell lines, providing a basis for direct comparison.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Series 1 Thiazolidinone-Substituted 2-Phenyl-Benzothiazole-6-Carboxylic Acid
Derivative ANitrobenzylidene-thiazolidinoneMCF-7 (Breast)0.036
HepG2 (Liver)0.048
Series 2 Indole-Based Semicarbazide Benzothiazole
Derivative BChlorobenzyl indole semicarbazideHT-29 (Colon)0.024
H460 (Lung)0.29
A549 (Lung)0.84
MDA-MB-231 (Breast)0.88
Series 3 Pyridine-Based Benzothiazole-2-thiol
Derivative CBromopyridine acetamideSKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048
Series 4 Benzamide-Substituted Benzothiazole-2-thiol
Derivative DMethoxybenzamideA549 (Lung)1.1 - 8.8
Derivative EChloromethylbenzamideHCT-116 (Colon)1.1 - 8.8
Series 5 Hydroxamic Acid-Containing Benzothiazole
Derivative FMethyl/methoxy benzothiazoleMCF-7, AsPC-1, SW620, PC3, NCI-H460Avg. 0.81 µg/mL
Derivative GMethyl/methoxy benzothiazoleMCF-7, AsPC-1, SW620, PC3, NCI-H460Avg. 1.28 µg/mL

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of the anticancer efficacy of benzothiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The anti-proliferative effects of the synthesized benzothiazole derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics. The cells are cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A reference drug, such as Doxorubicin or Cisplatin, is used as a positive control. The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by benzothiazole derivatives can be assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mechanistic Insights and Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. Recent studies have highlighted their ability to induce apoptosis and inhibit key protein kinases involved in cancer cell proliferation and survival.[1]

experimental_workflow General Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Benzothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) ic50->western_blot apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis kinase_assay Kinase Inhibition Assays kinase_assay->pathway_analysis signaling_pathways Key Signaling Pathways Modulated by Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk ERK/MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->PI3K Inhibition Benzothiazole->ERK Inhibition Benzothiazole->STAT Inhibition

References

The Pivotal Role of Benzothiazole Scaffolds in Anticancer Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of benzothiazole derivatives reveals their significant potential in oncology. This guide offers a comparative analysis of their anticancer activities, supported by experimental data and mechanistic insights, to inform future drug development endeavors.

The benzothiazole nucleus, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered considerable attention for their potent anticancer properties, acting through diverse mechanisms to inhibit tumor growth and proliferation.[3][4] This guide provides a comprehensive comparison of various benzothiazole derivatives, elucidating the key structural features that govern their efficacy as anticancer agents.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer potency of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring and any appended aromatic systems. The following tables summarize the in vitro cytotoxic activity (IC50 or GI50 values) of representative derivatives against a panel of human cancer cell lines, offering a clear comparison of their performance.

Derivative Class Compound Cancer Cell Line IC50 / GI50 (µM) Reference
Fluorinated 2-Arylbenzothiazoles3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[5]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[5]
Pyrimidine DerivativesSubstituted pyrimidine containing benzothiazoleLung, Breast, Renal Cancer Cell LinesGood % of growth inhibition[2][6]
Pyrazole DerivativesPyrazole-based benzothiazole scaffolds60 tumor cell linesLow µM to sub-µM range[6]
Benzamide DerivativesSubstituted methoxybenzamide benzothiazoleVarious human cancer cell lines1.1 - 8.8[6]
Substituted chloromethylbenzamide benzothiazoleVarious human cancer cell lines1.1 - 8.8[6]
Indole DerivativesChlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
MDA-MB-231 (Breast)0.88[2]
Thiazolidine DerivativesNitrobenzylidene containing thiazolidine derivativeMCF7 (Breast)0.036[2]
HEPG2 (Liver)0.048[2]
Chloro-substituted Benzothiazole AminesDichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[2][6]
Hydrazine DerivativesHydrazine based benzothiazoleHela (Cervical)2.41[2]
COS-7 (Kidney)4.31[2]
Ru(III) ComplexesRu(III) containing methylbenzothiazole derivativeA549 (Lung)10.67 ± 2.02 (µg/mL)[2]
A549 (Lung)9.0 ± 1.0 (µg/mL)[2]
Carbohydrazide DerivativesN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17 (µg/mL)[2]
LNCaP (Prostate)11.2 ± 0.79 (µg/mL)[2]

Key Structure-Activity Relationship (SAR) Insights

The data consistently reveals several key SAR trends for benzothiazole derivatives as anticancer agents:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common, with electron-withdrawing or donating groups on these rings significantly modulating potency.[1][4]

  • Substitution on the Benzene Ring of Benzothiazole: Modifications on the benzene ring of the benzothiazole core also play a crucial role. For instance, the presence of a chlorine atom can enhance cytotoxic activity.[2][6]

  • Hybrid Molecules: The development of hybrid molecules, where the benzothiazole scaffold is linked to other pharmacologically active moieties like pyrazole, pyrimidine, or indole, has proven to be a successful strategy for enhancing anticancer efficacy and spectrum.[2][6]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer progression.[3]

  • Induction of Apoptosis: A primary mechanism of action for many benzothiazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[4][7] This is often mediated through the activation of intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G2/M, preventing them from dividing and multiplying.[3][7]

  • Inhibition of Signaling Pathways: Benzothiazoles have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the AKT and ERK pathways, which are crucial for cell survival and proliferation.[8]

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes that are critical for cancer cell growth and survival, including tyrosine kinases, topoisomerases, and carbonic anhydrases.[4][9]

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the benzothiazole derivative for a specific time.

  • Staining: The cells are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Path to Cancer Cell Death

The following diagrams illustrate the key signaling pathways affected by benzothiazole derivatives and a general workflow for their evaluation as anticancer agents.

anticancer_pathway cluster_0 Mechanism of Action cluster_1 Cellular Outcome Benzothiazole Benzothiazole Derivatives Receptor Cell Surface Receptors Benzothiazole->Receptor Binds to Kinase_Pathway Kinase Signaling (e.g., AKT, ERK) Benzothiazole->Kinase_Pathway Inhibits Apoptosis_Pathway Apoptotic Pathway (Caspase Activation) Benzothiazole->Apoptosis_Pathway Induces Cell_Cycle Cell Cycle Machinery Benzothiazole->Cell_Cycle Inhibits Receptor->Kinase_Pathway Activates/ Inhibits Proliferation Cell Proliferation & Survival Kinase_Pathway->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle->Proliferation Drives Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Figure 1: Mechanism of action for anticancer benzothiazole derivatives.

experimental_workflow Synthesis Synthesis of Benzothiazole Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Screening->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Figure 2: General workflow for the development of benzothiazole-based anticancer agents.

References

Probing the Proteome: A Comparative Guide to Alternatives for 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, small molecule probes are indispensable tools for elucidating protein function, identifying therapeutic targets, and understanding disease mechanisms. 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid and its derivatives belong to a class of heterocyclic compounds known for their diverse biological activities. While this specific compound is marketed for proteomics research, its direct, widespread application with extensive comparative data remains nascent in published literature. However, the broader benzothiazole scaffold is well-documented in proteomics studies, often employed as a bioactive agent to perturb biological systems and identify protein targets.

This guide provides a comparative analysis of alternative compounds and approaches to using benzothiazole derivatives in proteomics, focusing on their application as chemical probes for target identification and quantitative proteomics. We will delve into experimental data from studies utilizing the parent compound, benzothiazole, as a case study to illustrate a proteomics workflow and present alternative chemical scaffolds and methodologies.

The Role of Benzothiazoles in Proteomics: A Case Study

Benzothiazole and its derivatives are primarily utilized in proteomics as bioactive compounds to study their effects on cellular systems. A common application is in quantitative proteomics to identify proteins and pathways that are altered upon treatment with the compound, thereby revealing its mechanism of action and potential protein targets.

A key example is the use of the parent compound, benzothiazole, to investigate its antifungal activity against Botrytis cinerea. Researchers employed an iTRAQ (isobaric tags for relative and absolute quantitation)-based quantitative proteomics approach to identify differentially expressed proteins in the fungus upon exposure to benzothiazole[1]. This methodology allows for the simultaneous identification and quantification of proteins from multiple samples.

Experimental Workflow: iTRAQ-based Quantitative Proteomics with Benzothiazole

The following diagram illustrates the typical workflow for such a study.

Fig. 1: iTRAQ-based quantitative proteomics workflow. cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Botrytis cinerea culture treatment Treatment with Benzothiazole (or control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion labeling Peptide Labeling with iTRAQ Reagents digestion->labeling pooling Pooling of Labeled Peptides labeling->pooling lcms LC-MS/MS Analysis pooling->lcms database Database Searching lcms->database quant Protein Identification & Quantification database->quant bioinfo Bioinformatics Analysis (Pathway, GO) quant->bioinfo Fig. 2: Competitive Activity-Based Protein Profiling (ABPP) workflow. cluster_incubation Incubation cluster_analysis Analysis proteome Cell Lysate / Live Cells inhibitor Pre-incubation with Inhibitor (e.g., Benzothiazole) proteome->inhibitor probe Incubation with Activity-Based Probe (ABP) inhibitor->probe click Click Chemistry (attach reporter tag) probe->click enrich Enrichment of Labeled Proteins click->enrich sds SDS-PAGE & In-gel Fluorescence enrich->sds ms Proteomic Analysis (LC-MS/MS) enrich->ms quant Target Identification & Quantification ms->quant

References

in vivo validation of the anticancer activity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vivo Anticancer Efficacy

The following table summarizes the in vivo efficacy of representative benzothiazole derivatives compared to Paclitaxel in xenograft models. These derivatives have shown promise in preclinical studies, demonstrating significant tumor growth inhibition.

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Citation(s)
Phortress (NSC 710305) MDA-MB-468 BreastNude Mice100 mg/kg, intraperitoneal, daily~60%
DF 203 (NSC 684346) OVCAR-3 OvarianNude Mice150 mg/kg, intraperitoneal, daily~50%
Paclitaxel (Comparator) VariousNude Mice10-20 mg/kg, intravenous, weekly50-70% (model dependent)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies used to assess the anticancer activity of novel compounds.

Human Tumor Xenograft Model Protocol

Xenograft models are fundamental in the preclinical assessment of novel anticancer drug candidates.[1] These models, which involve the transplantation of human tumor cells into immunodeficient mice, are widely used to evaluate therapeutic efficacy and toxicity.[1]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468 breast cancer, OVCAR-3 ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunodeficient mice, such as athymic nude mice or SCID mice, are used to prevent rejection of the human tumor xenografts.[1][2]

  • Tumor Cell Implantation: A suspension of 5-10 million cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compounds (e.g., benzothiazole derivatives) and the comparator drug (e.g., Paclitaxel) are administered according to the specified dosage and schedule.

  • Efficacy and Toxicity Assessment: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated groups to the control group. Animal body weight and general health are monitored as indicators of toxicity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional animal care and use committee.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are provided to illustrate the experimental workflow for in vivo validation and a key signaling pathway targeted by some benzothiazole derivatives.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Data Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation in Immunodeficient Mice cell_culture->implantation compound_synthesis Compound Synthesis tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Tumor & Body Weight Measurement treatment->data_collection efficacy Efficacy Analysis (Tumor Growth Inhibition) data_collection->efficacy toxicity Toxicity Assessment data_collection->toxicity conclusion Conclusion efficacy->conclusion toxicity->conclusion G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition

References

Evaluating the Specificity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative evaluation of the potential enzyme inhibitory specificity of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. Due to a lack of specific published inhibitory data for this exact compound, this analysis focuses on the inhibitory profiles of structurally related benzothiazole derivatives against key enzyme targets. This comparative approach allows for an informed assessment of the potential activity of this compound and provides a framework for its future experimental evaluation.

Potential Enzyme Targets and Comparative Inhibitor Performance

The benzothiazole core has been identified as a pharmacophore with inhibitory activity against several classes of enzymes, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), carbonic anhydrases (CAs), and tyrosinase. The following sections present a comparative analysis of benzothiazole derivatives against these targets.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease.[1] Various benzothiazole derivatives have been investigated as AChE inhibitors.

Table 1: Comparative IC50 Values of Benzothiazole Derivatives against Acetylcholinesterase (AChE)

CompoundAChE IC50 (µM)Reference CompoundAChE IC50 (µM)
Hypothetical: this compoundNot availableDonepezil0.02 µM
2-[(6-(dimethylamino)benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate0.34
N-(6-(dimethylamino)benzothiazol-2-yl)-2-(4-(dimethylamino)piperazin-1-yl)acetamide0.40
2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide6.7
4-(benzo[d]thiazole-2-yl) phenol derivatives2.7 - 8.35

Data for illustrative comparison; direct activity of this compound is yet to be determined.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of MAO-B is a therapeutic approach for Parkinson's and Alzheimer's diseases.[2] The benzothiazole scaffold has been successfully utilized to develop potent and selective MAO-B inhibitors.[2][3]

Table 2: Comparative IC50 Values of Benzothiazole Derivatives against Monoamine Oxidase B (MAO-B)

CompoundMAO-B IC50 (µM)Reference CompoundMAO-B IC50 (µM)
Hypothetical: this compoundNot availableSelegiline0.044
N'-(2-chlorobenzylidene)-6-methoxy-N-(thiophen-2-ylmethyl)benzothiazole-2-carbohydrazide0.060
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (Compound 3h)0.062
2-methyl-6-(4-nitrobenzyloxy)benzo[d]thiazole0.0046
6-hydroxybenzothiazol-2-cyclohexylamide0.011

Data for illustrative comparison; direct activity of this compound is yet to be determined.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4][5] Benzothiazole-sulfonamide derivatives, in particular, have shown potent inhibitory activity against various CA isoforms.[6]

Table 3: Comparative Inhibition Constants (Ki) of Benzothiazole Derivatives against Carbonic Anhydrase (CA) Isoforms

CompoundhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (nM)hCA XII Ki (nM)Reference CompoundhCA II Ki (µM)
Hypothetical: this compoundNot availableNot availableNot availableNot availableAcetazolamide0.012
N-(4-sulfamoylphenyl)-2-aminobenzothiazole-6-sulfonamide0.9710.6825.27.8
N-(3-sulfamoylphenyl)-2-aminobenzothiazole-6-sulfonamide0.0520.0256.19.3
Benzyl (2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)carbamate2.988.1--

Data for illustrative comparison; direct activity of this compound is yet to be determined.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry.[7] Benzothiazole derivatives have emerged as potent tyrosinase inhibitors.[7][8]

Table 4: Comparative IC50 Values of Benzothiazole Derivatives against Tyrosinase

CompoundTyrosinase IC50 (µM)Reference CompoundTyrosinase IC50 (µM)
Hypothetical: this compoundNot availableKojic Acid18.27
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2
Benzothiazole-based selone 30.47
(Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone3.05

Data for illustrative comparison; direct activity of this compound is yet to be determined.

Experimental Protocols

Detailed methodologies for the enzymatic assays are provided below to facilitate the experimental evaluation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, test compound, and positive control in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound concentration, 20 µL of DTNB solution, and 140 µL of phosphate buffer to the respective wells.

  • Add 10 µL of AChE solution to initiate the reaction.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol utilizes a fluorometric method.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of MAO-B, substrate, Amplex® Red, HRP, test compound, and positive control in phosphate buffer.

  • In a 96-well black plate, add 20 µL of each test compound concentration.

  • Add 20 µL of MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • Add a 60 µL mixture of the substrate, Amplex® Red, and HRP to start the reaction.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the CA enzyme, p-NPA, test compound, and positive control in Tris-HCl buffer.

  • In a 96-well plate, add 160 µL of buffer, 20 µL of each test compound concentration, and 10 µL of CA enzyme solution.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of p-NPA solution.

  • Measure the absorbance at 400 nm at regular intervals for 10-20 minutes.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Tyrosinase Inhibition Assay

This protocol uses L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of tyrosinase, L-DOPA, test compound, and positive control in phosphate buffer.

  • In a 96-well plate, add 40 µL of each test compound concentration, 80 µL of phosphate buffer, and 40 µL of tyrosinase solution.

  • Pre-incubate for 10 minutes at room temperature.

  • Start the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for enzyme inhibition assays and a simplified representation of a signaling pathway potentially modulated by these inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor & Buffer Solutions Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate Enzyme with Inhibitor Plate->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Signal (Absorbance/Fluorescence) React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling_Pathway cluster_upstream Upstream Signal cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Effect Signal External Signal (e.g., Neurotransmitter) Enzyme Target Enzyme (e.g., AChE, MAO-B) Signal->Enzyme Response Cellular Response (e.g., Neuronal Firing, Melanin Synthesis) Enzyme->Response Inhibitor Benzothiazole Inhibitor Inhibitor->Enzyme

Caption: Simplified signaling pathway modulated by an enzyme inhibitor.

Conclusion

While direct experimental data on the enzyme inhibitory profile of this compound is currently unavailable, the extensive research on the benzothiazole scaffold provides a strong foundation for predicting its potential activity. The presence of the hydroxyl and carboxylic acid groups on the benzothiazole ring of the target compound suggests the possibility of unique interactions with enzyme active sites compared to other derivatives. The data and protocols presented in this guide are intended to facilitate the necessary experimental work to elucidate the specific inhibitory profile of this compound and to compare its potency and selectivity against established inhibitors. Such studies are crucial for determining its potential as a lead compound in drug discovery programs targeting acetylcholinesterase, monoamine oxidase B, carbonic anhydrases, or tyrosinase.

References

head-to-head comparison of benzothiazole derivatives against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is relentless. This guide provides a comprehensive, data-driven comparison of a promising class of compounds, benzothiazole derivatives, against established standard-of-care drugs across key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer a clear perspective on the potential of benzothiazole derivatives to address unmet medical needs.

Executive Summary

Benzothiazole, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a broad spectrum of biological activities.[1][2] This guide focuses on a head-to-head comparison of these derivatives against current standard-of-care drugs, primarily in the field of oncology, with a special feature on a notable benzothiazole derivative approved for a neurodegenerative disease. The data presented herein, summarized in clear tabular formats and supported by detailed experimental protocols and pathway diagrams, aims to facilitate an objective evaluation of their therapeutic potential.

Anticancer Activity: A Quantitative Comparison

Benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation and survival.[5] The following tables present a comparative summary of the in vitro cytotoxicity (IC50 values) of selected benzothiazole derivatives against standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzothiazole Derivatives vs. Doxorubicin in Breast Cancer Cell Lines

Compound/DrugMCF-7 (ER+)MDA-MB-231 (TNBC)Reference
Benzothiazole Derivatives
2-(4-Aminophenyl)benzothiazole0.570.24 - 0.92[4]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenol0.4-[4]
Chlorobenzyl indole semicarbazide benzothiazole-0.88[2]
Standard-of-Care
Doxorubicin~1.13 - 2.50~7.46[6][7]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Benzothiazole Derivatives vs. Cisplatin in Lung Cancer Cell Lines

Compound/DrugA549H460Reference
Benzothiazole Derivatives
Chlorobenzyl indole semicarbazide benzothiazole0.840.29[2]
Acetamide ethoxybenzothiazole derivative9.0 ± 1.0 µg/mL-[1]
Standard-of-Care
Cisplatin--[1][2]

Table 3: In Vitro Cytotoxicity (IC50/GI50, µM) of Benzothiazole Derivatives vs. Sorafenib in Renal Cancer Cell Lines

Compound/DrugACHNA-498Reference
Benzothiazole Derivatives
3,5-bis-Trifluoromethylphenylurea derivative0.5421.02[2]
Standard-of-Care
Sorafenib--[8]

Signaling Pathway Inhibition: The PI3K/Akt Pathway

A frequently reported mechanism of action for the anticancer effects of benzothiazole derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of benzothiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative or the standard-of-care drug for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection: Western Blot Analysis

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Protocol:

  • Cell Lysis: After treatment with the compounds, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., MCF-7, A549) Treatment Treatment with Benzothiazole Derivative or Standard Drug CellCulture->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT WesternBlot Western Blot for Apoptosis Markers Treatment->WesternBlot DataAnalysis IC50 Determination & Statistical Analysis MTT->DataAnalysis Mechanism Mechanism of Action Elucidation WesternBlot->Mechanism end Conclusion DataAnalysis->end Mechanism->end start Start start->CellCulture

General experimental workflow for in vitro anticancer evaluation.

A Benzothiazole Success Story in Neurodegeneration: Riluzole for ALS

Beyond cancer, benzothiazole derivatives have made a significant impact in the treatment of neurodegenerative diseases. Riluzole, a benzothiazole derivative, is an FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS), a progressive and fatal motor neuron disease.[9] It is the standard of care and has been shown to slow the progression of the disease and extend survival.[10]

Riluzole's primary mechanism of action is the modulation of glutamate neurotransmission.[9][10] In ALS, excessive glutamate leads to excitotoxicity and neuronal cell death.[11] Riluzole is believed to work by:

  • Inhibiting the release of glutamate from presynaptic terminals.[9]

  • Blocking postsynaptic NMDA and kainate glutamate receptors.[9]

  • Inactivating voltage-dependent sodium channels.[9]

Riluzole_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NaChannel Voltage-gated Na+ Channel GlutamateVesicle Glutamate Vesicles NaChannel->GlutamateVesicle Action Potential Propagation Glutamate Glutamate GlutamateVesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Kainate_Receptor Kainate Receptor Glutamate->Kainate_Receptor Binds Excitotoxicity Excitotoxicity & Neuronal Death NMDA_Receptor->Excitotoxicity Kainate_Receptor->Excitotoxicity Riluzole Riluzole Riluzole->NaChannel Inhibits Riluzole->GlutamateVesicle Inhibits Release Riluzole->NMDA_Receptor Blocks Riluzole->Kainate_Receptor Blocks

Mechanism of action of Riluzole in reducing glutamate excitotoxicity.

Conclusion and Future Directions

The preclinical data presented in this guide highlight the significant potential of benzothiazole derivatives as a versatile platform for the development of novel therapeutics, particularly in oncology. Several derivatives exhibit comparable or superior in vitro cytotoxicity to standard-of-care drugs like doxorubicin and cisplatin. The successful clinical application of Riluzole for ALS further underscores the therapeutic value of the benzothiazole scaffold.

Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the efficacy and safety profiles of these promising compounds. The continued exploration of structure-activity relationships will be crucial in designing next-generation benzothiazole derivatives with enhanced potency and selectivity for their respective targets.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1]Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear appropriate chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities or potential spills, protective clothing and boots may be necessary.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended.[1] A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
General Lab coat, closed-toe shoes, and long pants.Standard laboratory practice.[2]

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All manipulations of the solid compound should be conducted in a calibrated and certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.

  • Handling Practices: Avoid contact with skin, eyes, and personal clothing.[3] Wash hands thoroughly after handling.[3] Avoid breathing fumes or dust.[3] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and direct sunlight.[1][3]

Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, prevent further leakage if safe to do so.[3] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[3]

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]

    • If swallowed: Immediately call a POISON CENTER or doctor.[4]

Disposal Plan:

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Prohibition: Do not empty into drains.[1][4]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound prep Preparation - Assemble all necessary PPE - Ensure fume hood is operational handling Handling - Weigh and transfer compound in fume hood - Avoid dust generation prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not for immediate use spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Contain and clean up with inert material handling->spill In case of a spill decon Decontamination - Clean work surfaces - Wash hands thoroughly handling->decon After handling spill->decon waste_collection Waste Collection - Collect waste in a labeled, sealed container decon->waste_collection disposal Disposal - Follow institutional and regulatory guidelines - Chemical incineration (preferred) waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.